Tak-733
Description
This compound has been used in trials studying the treatment of Advanced Metastatic Melanoma, Advanced Nonhematologic Malignancies, and Advanced Non-hematologic Malignancies.
MEK Inhibitor REC-4881 is an orally bioavailable, non-ATP-competitive, allosteric, small-molecule inhibitor of mitogen-activated protein kinase kinase (MAP2K; MAPK/ERK kinase; MEK) 1 and MEK2, with potential antineoplastic activity. Upon oral administration, MEK inhibitor REC-4881 selectively binds to and inhibits the activity of MEK1/2. This prevents the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1/2 (MAP2K1/K2) are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
a MEK inhibitor and antineoplastic agent; structure in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2IN4O4/c1-23-15-12(16(27)24(7-21-15)5-9(26)6-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLQNICOARASSR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2IN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648089 | |
| Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035555-63-5 | |
| Record name | TAK-733 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035555635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-733 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12241 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[(2R)-2,3-Dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAK-733 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J61HSP0QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TAK-733: A Technical Guide to its Mechanism of Action in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of TAK-733, a potent and selective allosteric MEK1/2 inhibitor, in the context of melanoma. It consolidates preclinical data, outlines key experimental methodologies, and visualizes the complex signaling pathways involved.
Core Mechanism of Action: Inhibition of the MAPK Pathway
This compound is an investigational, potent, selective, non-ATP-competitive allosteric inhibitor of MEK kinase.[1][2] In melanoma, the mitogen-activated protein kinase (MAPK) pathway is frequently hyperactivated due to mutations in genes like BRAF and NRAS.[3][4] This pathway is a critical signaling cascade that regulates cell proliferation and survival.[2]
This compound acts by binding to an allosteric pocket on the MEK1/2 enzymes, preventing their ability to phosphorylate their sole downstream targets, ERK1 and ERK2 (ERK1/2).[2][5] The inhibition of ERK1/2 phosphorylation blocks the downstream signaling cascade, leading to reduced gene transcription and ultimately, a decrease in cell proliferation and survival.[2] This targeted action makes this compound a promising therapeutic agent, particularly in melanomas dependent on the MAPK pathway.[5]
Quantitative Data on In Vitro Efficacy
This compound has demonstrated broad antiproliferative activity across a range of human melanoma cell lines.[1][6] Its potency, measured by the half-maximal inhibitory concentration (IC50), varies depending on the underlying driver mutations of the cell line.
Table 1: Antiproliferative Activity (IC50) of this compound in Melanoma Cell Lines
| Cell Line | BRAF Status | NRAS Status | IC50 (nM) | Sensitivity Classification | Reference |
| A375 | V600E | WT | 3.1 | Highly Sensitive | [7] |
| M207 | WT | Q61L | < 10 | Sensitive | [3] |
| M244 | WT | Q61L | > 100 | Highly Resistant | [3] |
| HS294T | V600E | WT | > 100 | Relatively Resistant | [1] |
| RPMI-7951 | WT | Q61R | > 100 | Relatively Resistant | [1] |
| WM-266-4 | V600D | WT | < 1 | Highly Sensitive | [3] |
| SK-MEL-28 | V600E | WT | < 1 | Highly Sensitive | [3] |
Sensitivity Classification: Highly sensitive (IC50 < 1-10 nM), Sensitive (IC50 < 10 nM), and Resistant (IC50 > 100 nM or 0.1 µmol/L).[1][3][8]
Notably, while many BRAF V600E mutant cell lines are highly sensitive, the mutational status of BRAF or NRAS does not always correlate with responsiveness to this compound, suggesting the influence of other genetic and signaling factors.[1][5][6]
Pharmacodynamic Effects: Downstream Target Modulation
The primary pharmacodynamic effect of this compound is the suppression of phosphorylated ERK (pERK). Immunoblotting studies confirm that this compound effectively reduces pERK levels in both sensitive and relatively resistant melanoma cell lines, confirming on-target activity.[1][5][6] However, the persistence of pERK suppression without a corresponding antiproliferative effect in resistant lines points to the activation of escape pathways that allow for cell survival and proliferation.[1][6] In some resistant cell lines, an increase in phosphorylated Akt (pAkt) is observed, suggesting a potential resistance mechanism through the PI3K/AKT pathway.[1]
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity in in vivo preclinical models, including patient-derived tumor xenografts (PDTX).[1][2] These models, which involve growing human melanoma samples in mice, are considered more clinically relevant than traditional cell-line xenografts.
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDTX) Models
| Model | BRAF Status | NRAS Status | This compound Dose | Outcome | Reference |
| Various | N/A | N/A | 10 or 25 mg/kg (daily) | Activity in 10 of 11 models | [1][6] |
| A375 Xenograft | V600E | WT | 30 mg/kg (daily) | Tumor growth delay, 60% response rate (Partial Regression) | [1][7] |
| A375 Xenograft | V600E | WT | 160 mg/kg (intermittent) | Tumor growth delay, pronounced tumor regression | [1][7] |
| MB947 | V600E | WT | N/A | Resistant, despite pERK downregulation | [1] |
The robust tumor growth inhibition and even regression observed in a high percentage of PDTX models underscore the potential of this compound.[1][2] Its activity in BRAF wild-type models is particularly noteworthy, as this represents an area of unmet need where therapies like vemurafenib are not active.[1][2][6]
Detailed Experimental Protocols
Reproducibility is paramount in research. The following sections detail the methodologies used in the preclinical evaluation of this compound.
In Vitro Cell Proliferation (SRB Assay)
The sulforhodamine B (SRB) assay is used to determine the antiproliferative effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor Activity of the MEK Inhibitor this compound Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effects of the investigational selective MEK inhibitor TAK733 against cutaneous and uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Therapy Resistance Mechanisms and Therapeutic Implications in Melanoma | Oncohema Key [oncohemakey.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor activity of the MEK inhibitor this compound against melanoma cell lines and patient-derived tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
TAK-733: A Technical Guide to a Potent and Selective MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of TAK-733, a potent and selective allosteric inhibitor of MEK1/2. The information is curated for professionals in the field of oncology and drug development, with a focus on quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
Introduction
This compound is a novel, orally bioavailable, non-ATP-competitive small-molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in a variety of human cancers, making it a critical target for therapeutic intervention.[1] The development of this compound stemmed from a structure-based drug design approach, leading to a 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series of MEK inhibitors.[3][4] this compound emerged from the lead optimization of this series and advanced to Phase I clinical studies for the treatment of cancer.[3][4]
Mechanism of Action
This compound is an allosteric inhibitor of MEK1 and MEK2, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket.[5] This binding prevents the conformational changes required for MEK to phosphorylate its only known substrates, ERK1 and ERK2. By inhibiting MEK, this compound effectively blocks the downstream signaling cascade that promotes cell proliferation, differentiation, and survival.[6]
Below is a diagram illustrating the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Preclinical Data
In Vitro Activity
This compound demonstrates potent and selective inhibition of MEK kinase activity and cellular phosphorylation of ERK.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC₅₀ (Enzymatic) | 3.2 nM | Constitutively active MEK enzyme | [5][7] |
| EC₅₀ (p-ERK inhibition) | 1.9 nM | - | [5] |
| EC₅₀ (Cell Viability) | 0.0021 µM | COLO205 (human colon cancer) | [5] |
| EC₅₀ (Cell Viability) | 0.0031 µM | A375 (human melanoma) | [5] |
| IC₅₀ (Cell Viability) | >0.1 µM | Relatively resistant melanoma cell lines | [7][8] |
| IC₅₀ (Cell Viability) | 2-5 µM | Multiple Myeloma cell lines | [9] |
IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.
In Vivo Efficacy
This compound has shown broad antitumor activity in various mouse xenograft models.
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Melanoma | A375 | 1, 3, 10, 30 mg/kg, daily for 14 days | Significant tumor growth delay | [7][10] |
| Melanoma | A375 | 35, 70, 100, 160 mg/kg, intermittent (3 days/week for 2 weeks) | Significant tumor growth inhibition, complete and partial regressions observed | [7][10] |
| Melanoma | Patient-Derived Explants (10 out of 11) | 10 or 25 mg/kg, daily | 0% to 100% | [8][10] |
| Non-Small Cell Lung Cancer | A549 | 10 mg/kg/day for 2 weeks | 31% (T/C value) on day 14 | [1] |
| Colorectal, Pancreatic, Breast Cancer | Various Xenograft Models | - | Broad antitumor activity | [7] |
T/C value: Treated/Control tumor volume ratio.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in several species, demonstrating favorable properties that support once-daily oral dosing in humans.[5][7]
| Species | Key Findings | Reference |
| Mouse, Rat, Dog, Monkey | Low clearance and high oral bioavailability | [7] |
| Mouse | Plasma protein binding: 96% | [7] |
| Human | Plasma protein binding: 97% | [7] |
| Human (Phase I) | Median Tₘₐₓ: 3 hours | [11][12] |
| Human (Phase I) | Mean terminal t₁/₂: 43 hours (at 11.8, 16, and 22 mg doses) | [13] |
| Human (Phase I) | Renal clearance: 0.05 to 0.49 L/h (0.5% to 4.8% of apparent oral clearance) | [11] |
Tₘₐₓ: Time to maximum plasma concentration; t₁/₂: Elimination half-life.
Clinical Development
This compound has been evaluated in a first-in-human, Phase I dose-escalation study in patients with advanced solid tumors.[11]
Phase I Study (NCT00948467)
-
Design : Patients received oral this compound once daily on days 1-21 of a 28-day cycle.[11][12]
-
Patient Population : 51 patients with advanced solid tumors, including uveal melanoma (24%), colon cancer (22%), and cutaneous melanoma (10%).[11][12]
-
Dose-Limiting Toxicities (DLTs) : Dermatitis acneiform, fatigue, pustular rash, and stomatitis.[11][12]
-
Common Drug-Related Adverse Events (AEs) : Dermatitis acneiform (51%), diarrhea (29%), and increased blood creatine phosphokinase (20%).[11][12]
-
Pharmacodynamics : Sustained inhibition of ERK phosphorylation (46-97%) in peripheral blood mononuclear cells was observed at doses ≥ 8.4 mg.[11][12]
-
Efficacy : Limited antitumor activity was observed, with 2 out of 41 response-evaluable patients (5%) with cutaneous melanoma achieving a partial response.[11][12] One of these patients had a BRAF L597R mutation.[11]
Further clinical investigation of this compound was not pursued by the original sponsor.[11][12] However, in 2020, Recursion Pharmaceuticals entered into a licensing agreement with Takeda to develop this compound for a hereditary cancer syndrome.[14]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
In Vitro Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.
Protocol Steps:
-
Cells in their logarithmic growth phase are harvested and seeded into 96-well plates at a density of 2,000-3,000 viable cells per 100 µL of medium.[10]
-
The plates are incubated overnight to allow for cell attachment.[10]
-
The following day, cells are treated with a range of concentrations of this compound and incubated for 72 hours.[10]
-
After the incubation period, the supernatant is removed, and the cells are fixed by adding cold 10% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.[10]
-
The plates are washed with water and air-dried.
-
Cells are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
The absorbance is read on a plate reader at a wavelength of 510 nm.
-
The IC₅₀ values are calculated from the dose-response curves.
Western Blotting for p-ERK Inhibition
This technique is used to assess the pharmacodynamic effect of this compound by measuring the levels of phosphorylated ERK (p-ERK), the downstream target of MEK.
Protocol Steps:
-
Cell or Tissue Lysis : Cells or tumor tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Blocking : The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK). A primary antibody against total ERK is used on a separate blot or after stripping the p-ERK antibody to serve as a loading control.
-
Washing : The membrane is washed several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Washing : The membrane is washed again with TBST to remove unbound secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to p-ERK is quantified and normalized to the intensity of the total ERK bands.
In Vivo Tumor Growth Inhibition Studies (Xenograft Model)
These studies evaluate the antitumor efficacy of this compound in a living organism.
Protocol Steps:
-
Animal Model : Athymic nude mice are commonly used.
-
Tumor Cell Implantation : A suspension of human cancer cells (e.g., A375 melanoma cells) is injected subcutaneously into the flank of the mice.[10]
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length × width²) / 2.
-
Randomization : Mice are randomized into different treatment groups, including a vehicle control group.
-
Drug Administration : this compound is administered orally, typically once daily or on an intermittent schedule, for a specified duration (e.g., 14 or 21 days).[7][10]
-
Data Collection : Tumor volumes and body weights are measured regularly (e.g., twice a week) to assess efficacy and toxicity.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or after the completion of the treatment period.
-
Data Analysis : The antitumor activity is often expressed as the percentage of tumor growth inhibition or the treated-to-control (T/C) ratio. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
This compound is a well-characterized, potent, and selective MEK inhibitor with demonstrated preclinical activity across a range of cancer models. While its initial clinical development in a broad solid tumor population showed limited efficacy, its favorable pharmacokinetic and pharmacodynamic profile, coupled with a manageable safety profile, suggests potential for further investigation in specific, molecularly defined patient populations. The recent licensing for development in a hereditary cancer syndrome highlights the continued interest in this compound and the potential for targeted therapies to find their niche in precision oncology. This guide provides a foundational resource for researchers and clinicians interested in the continued exploration of this compound and other MEK inhibitors.
References
- 1. Evaluation of the therapeutic efficacy of a MEK inhibitor (this compound) using 18F-fluorodeoxyglucose-positron emission tomography in the human lung xenograft model A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a potent and selective MEK allosteric site inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MEK inhibitor, this compound reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antitumor activity of the MEK inhibitor this compound against melanoma cell lines and patient-derived tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Recursion Enters Into Global Licensing Agreement with Takeda to Develop this compound in Hereditary Cancer Syndrome [recursion.com]
TAK-733: A Preclinical In-depth Analysis in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for TAK-733, a potent and selective allosteric inhibitor of MEK1/2, in various solid tumor models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology drug development.
Core Mechanism of Action
This compound is a non-ATP competitive inhibitor that binds to an allosteric site on MEK1 and MEK2, preventing their activation and subsequent phosphorylation of downstream targets, primarily ERK1 and ERK2.[1][2][3] This inhibition of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade for cell proliferation, differentiation, and survival, forms the basis of this compound's antitumor activity.[1]
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity against MEK1/2 and has shown significant anti-proliferative effects across a broad range of cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (MEK1) | 3.2 nM | Enzymatic Assay | [4][5] |
| EC₅₀ (pERK inhibition) | 1.9 nM | Cellular Assay | [4][5] |
| IC₅₀ (MEK signaling) | 2-5 nM | Cellular Assay | [2] |
Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines
| Tumor Type | Cell Lines | IC₅₀ Range | Notes | Reference |
| Melanoma | 34 cell lines (27 BRAF V600E, 7 wild-type) | Broad activity, with resistance observed at >0.1 µM | High sensitivity in a large proportion of BRAF V600E-mutant lines. | [2][5] |
| Colorectal Cancer (CRC) | 54 cell lines | 42 cell lines deemed sensitive | 82% of sensitive lines had BRAF or KRAS/NRAS mutations and 80% were PIK3CA wild-type. | [1][6] |
In Vivo Efficacy in Solid Tumor Xenograft Models
This compound has shown significant antitumor activity in various human cancer xenograft models in immunocompromised mice.
Table 3: Summary of In Vivo Efficacy Studies with this compound
| Tumor Type | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| Melanoma | A375 (BRAF V600E) | 1, 3, 10, 30 mg/kg, once daily, oral (14 days) | Significant tumor growth delay. | [5] |
| A375 (BRAF V600E) | 35, 70, 100, 160 mg/kg, intermittent (3 days/week for 2 weeks), oral | Significant tumor growth inhibition; more pronounced tumor regression than daily dosing. Complete and partial regressions observed at 70, 100, and 160 mg/kg. | [5] | |
| Patient-Derived Xenografts (PDTX) | 10 mg/kg, once daily, oral (30 days) | Tumor regression observed in 45% of melanoma PDTX models. | [3] | |
| Colorectal Cancer (CRC) | SW620 (KRAS, APC, p53 mutations) | 10 mg/kg, once daily, oral (21 days) | Broad antitumor activity. | [4] |
| Patient-Derived Xenografts (PDTX) | Not specified | 15 of 20 CRC explants were sensitive (TGII ≤ 20%), with 9 showing tumor regression. Increased sensitivity in BRAF/KRAS/NRAS mutant and PIK3CA wild-type models. | [1][6] | |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H23 (KRAS, LKB1 mutations) | 10 mg/kg, once daily, oral (21 days) | Broad antitumor activity. | [4] |
| Pancreatic Cancer | Panc-1, Capan-1 (KRAS mutations), BxPC-3 | 10 mg/kg, once daily, oral (21 days) | Broad antitumor activity. | [4] |
Experimental Protocols
In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol outlines the general steps for assessing the anti-proliferative effects of this compound on cancer cell lines.
Caption: A typical workflow for an in vitro Sulforhodamine B (SRB) cell proliferation assay.
-
Cell Culture and Seeding: Cancer cell lines are maintained in their respective recommended culture media. For the assay, cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 2,000-3,000 cells per well. The plates are then incubated overnight to allow for cell attachment.[3][5]
-
Drug Preparation and Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of this compound.[5]
-
Incubation: The treated plates are incubated for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[3][5]
-
Cell Fixation: After the incubation period, the medium is discarded, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid to each well and incubating for 30 minutes at 4°C.[3]
-
Staining: The plates are washed with water and then stained with 0.4% (w/v) sulforhodamine B solution for 30 minutes at room temperature.[5]
-
Washing: The unbound dye is removed by washing the plates with 1% (v/v) acetic acid.[5]
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is then measured using a plate reader at a wavelength of 565 nm.[5]
-
Data Analysis: The absorbance values are used to generate dose-response curves, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated.[5]
In Vivo Xenograft Studies
This protocol describes the general procedure for evaluating the antitumor efficacy of this compound in mouse xenograft models.
Caption: A generalized workflow for conducting in vivo xenograft studies.
-
Animal Models: Athymic nude mice are commonly used for these studies.[5]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ cells) is injected subcutaneously into the flank of the mice.[5]
-
Tumor Growth and Randomization: The tumors are allowed to grow to a specific size (e.g., 100-200 mm³) before the mice are randomized into different treatment groups, including a vehicle control group.[5]
-
Drug Administration: this compound is administered orally, typically once daily or on an intermittent schedule, at various dose levels.[4][5]
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and overall health of the mice are also monitored. The study continues for a predetermined duration or until the tumors in the control group reach a specified size.[5]
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition (TGI) and tumor regression are calculated.[1][3]
Pharmacokinetics and Pharmacodynamics
Preclinical pharmacokinetic studies of this compound have demonstrated low clearance and high oral bioavailability across different species.[5] In mouse xenograft models, plasma concentrations of this compound peaked rapidly after oral administration.[3]
A clear pharmacokinetic/pharmacodynamic (PK/PD) relationship has been established, with peak plasma and tumor concentrations of this compound corresponding to a rapid and significant reduction in phosphorylated ERK (pERK) levels in the tumors.[3] For instance, following a 1 mg/kg oral dose in A375 tumor-bearing mice, peak pERK inhibition of over 95% was observed at 2 hours post-dose, coinciding with peak plasma and tumor drug concentrations.[3]
Conclusion
The preclinical data for this compound strongly support its potent and selective inhibition of the MEK/ERK pathway, leading to significant antitumor activity in a variety of solid tumor models. The in vitro and in vivo studies have demonstrated its efficacy, particularly in tumors with mutations in the RAS/RAF pathway. The well-defined PK/PD relationship further validates its mechanism of action. While clinical development of single-agent this compound has been limited, these preclinical findings provide a strong rationale for its investigation in combination with other targeted therapies to overcome resistance and enhance therapeutic outcomes in patients with advanced solid tumors.[1][6]
References
- 1. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-733: A Technical Overview of a Potent and Selective MEK Inhibitor
Introduction
TAK-733 is an investigational, orally available, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a non-ATP competitive inhibitor, it binds to a site adjacent to the ATP-binding pocket, locking the kinase in an inactive conformation.[3][4] MEK1/2 are critical dual-specificity threonine/tyrosine kinases that occupy a central role in the RAS/RAF/MEK/ERK signaling pathway.[2][5] Aberrant activation of this pathway is implicated in over a third of all human cancers, making MEK a key therapeutic target.[6] this compound has been evaluated in preclinical and clinical settings for its potential as an antineoplastic agent.[1][4][7] This document provides a detailed technical summary of its potency, selectivity, and the methodologies used for its characterization.
Potency of this compound
The potency of this compound has been established through a variety of in vitro and in vivo studies, demonstrating its ability to inhibit MEK enzymatic activity, suppress downstream signaling, and inhibit the proliferation of cancer cells.
In Vitro Potency
This compound exhibits high potency in both biochemical and cellular assays. It potently inhibits the enzymatic activity of constitutively active MEK and suppresses ERK phosphorylation in cells at low nanomolar concentrations.[8] Its anti-proliferative effects have been demonstrated across a range of cancer cell lines, particularly those with BRAF or RAS mutations.
| Assay Type | Target/Cell Line | Measurement | Value (nM) | Reference |
| Enzymatic Assay | Constitutively Active MEK1 | IC50 | 3.2 | [3][5][7][8] |
| Cellular Assay | ERK Phosphorylation | EC50 | 1.9 | [5][7][8] |
| Cell Viability | A-375 (Melanoma, BRAF V600E) | EC50 | 3.1 | [8] |
| Cell Viability | COLO 205 (Colorectal, BRAF V600E) | EC50 | 2.1 | [8] |
| Cell Viability | COLO 205 (Colorectal, BRAF V600E) | IC50 | 6.92 | [3] |
| Cell Viability | Multiple Myeloma Cell Lines | IC50 | 2000 - 5000 | [2] |
| Cell Viability | Mesothelioma Cell Lines | IC50 | 1 - 10 | [9] |
In Vivo Potency
Preclinical studies using xenograft models of human cancers have demonstrated the significant antitumor activity of this compound.[3][10] Oral administration of this compound leads to dose-dependent tumor growth inhibition and, in some cases, tumor regression.[8][10]
| Tumor Model | Dosing Schedule | Key Findings | Reference |
| A375 Melanoma Xenograft | 1, 3, 10, 30 mg/kg daily for 14 days | Tumor growth delay observed. 60% response rate (partial regression) at 30 mg/kg. | [8] |
| A375 Melanoma Xenograft | 35, 70, 100, 160 mg/kg intermittently (3 days/week for 2 weeks) | Significant tumor growth inhibition. More pronounced tumor regression than daily dosing, with the greatest reduction at 160 mg/kg. | [8] |
| Patient-Derived Melanoma Explants | 10 or 25 mg/kg daily | Exhibited activity in 10 out of 11 patient-derived explants, with tumor growth inhibition ranging from 0% to 100%. | [10] |
| A549 Lung Carcinoma Xenograft | 1, 3, 10 mg/kg/day for 14 days | Dose-dependent inhibition of tumor growth. At 10 mg/kg, tumor growth was inhibited by 69% on day 14. | [11] |
| Colorectal Cancer PDXs | Not specified | Significant activity against CRC PDXs, particularly those with KRAS and BRAF mutations and wild-type PIK3CA. | [5] |
Selectivity Profile
This compound is a highly selective inhibitor of MEK1/2.[7][8] Its allosteric binding mechanism contributes to this high specificity. In broad kinase screening panels, this compound shows minimal to no activity against a wide range of other kinases, receptors, and ion channels, even at concentrations significantly higher than its MEK1/2 IC50.
| Target Class | Concentration Tested | Result | Reference |
| Other Kinases | Up to 10 µM | No inhibition | [8] |
| Receptors | Up to 10 µM | No inhibition | [8] |
| Ion Channels | Up to 10 µM | No inhibition | [8] |
| Cytochrome P450s | Up to 30 µM | No inhibition | [8] |
Specifically, this compound was found to be inactive against kinases such as Abl1, AKT3, c-RAF, CamK1, CDK2, and c-Met.[3] This high degree of selectivity minimizes the potential for off-target effects, a desirable characteristic for targeted cancer therapies.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the phosphorylation and activation of ERK1/2 by MEK1/2. This blockade of the terminal step in the MAPK signaling cascade prevents the subsequent phosphorylation of numerous downstream substrates involved in cell proliferation, survival, and differentiation.
Experimental Protocols
The characterization of this compound's potency and selectivity involves several key experimental methodologies.
MEK1/2 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of this compound on MEK1/2 kinase activity in a cell-free system.
-
Principle: A purified, constitutively active form of the MEK1 enzyme is incubated with its substrate (inactive ERK) and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated ERK (pERK) produced is quantified to determine the extent of MEK1 inhibition.
-
General Protocol:
-
Purified active MEK1 enzyme is added to wells of a microtiter plate.
-
A serial dilution of this compound (or vehicle control) is added to the wells.
-
The kinase reaction is initiated by adding a reaction mixture containing purified inactive ERK2 and ATP.
-
The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped.
-
The level of ERK phosphorylation is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) with a pERK-specific antibody or homogenous time-resolved fluorescence (HTRF).
-
IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound.
-
Cellular ERK Phosphorylation (Pharmacodynamic) Assay
-
Objective: To measure the potency of this compound in inhibiting MEK activity within a cellular context.
-
Principle: Cancer cells are treated with this compound, and the level of endogenous pERK is measured to assess the on-target effect of the compound.
-
General Protocol:
-
Cancer cells (e.g., A-375, COLO 205) are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified duration (e.g., 1-2 hours).
-
Cells are lysed to extract total protein.
-
The concentration of total protein is normalized across all samples.
-
Levels of pERK and total ERK are quantified via Western Blot or in-cell ELISA.
-
The ratio of pERK to total ERK is calculated for each concentration.
-
EC50 values are determined by plotting the percent reduction in pERK ratio against the log concentration of this compound.
-
Cell Viability / Proliferation Assay
-
Objective: To determine the effect of this compound on the growth and survival of cancer cell lines.
-
Principle: Cells are exposed to the compound for an extended period, and the relative number of viable cells is measured using a metabolic or staining assay.
-
General Protocol (MTS/SRB Assay):
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
A serial dilution of this compound is added to the wells.
-
Plates are incubated for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.[8]
-
For an MTS assay, the MTS reagent is added, which is converted by metabolically active cells into a colored formazan product.
-
For a Sulforhodamine B (SRB) assay, cells are fixed, and the SRB dye is added to stain total cellular protein.[8]
-
The absorbance (MTS) or optical density (SRB) is read using a plate reader.
-
The percentage of cell viability relative to vehicle-treated controls is calculated, and EC50/IC50 values are determined.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the antitumor activity of this compound in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time.
-
General Protocol:
-
Human cancer cells (e.g., A375) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[10]
-
Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally, typically once daily, at various doses (e.g., 10, 25, 30 mg/kg).[8][10]
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) or tumor regression is calculated relative to the control group.
-
For pharmacodynamic assessments, tumors and plasma can be collected at specific time points after dosing to measure drug concentration and pERK levels.[10]
-
Preclinical Drug Evaluation Workflow
The evaluation of a targeted inhibitor like this compound follows a logical progression from initial biochemical screening to complex in vivo models.
Conclusion
This compound is a potent and highly selective allosteric inhibitor of MEK1/2.[3][8] Its low nanomolar potency in biochemical and cellular assays translates to significant antitumor activity in a broad range of preclinical cancer models, including melanoma, colorectal, and lung cancers.[5][8][12] The high selectivity of this compound for MEK over other kinases minimizes the potential for off-target toxicities. While a Phase 1 clinical trial showed a manageable safety profile and the expected pharmacodynamic effect of sustained ERK phosphorylation inhibition, limited antitumor activity was observed, and further clinical development is not currently planned.[1][13] Nevertheless, the comprehensive preclinical data for this compound underscore its utility as a tool compound for studying MAPK pathway biology and highlight the key properties of a well-characterized, potent, and selective MEK inhibitor.
References
- 1. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitor, this compound reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound, a potent and selective MEK allosteric site inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Evaluation of the therapeutic efficacy of a MEK inhibitor (this compound) using 18F-fluorodeoxyglucose-positron emission tomography in the human lung xenograft model A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - LKT Labs [lktlabs.com]
- 13. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of TAK-733: A Technical Guide for Cancer Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the In Vitro Evaluation of the MEK Inhibitor TAK-733 in Cancer Cell Lines.
This technical guide provides a comprehensive overview of the in vitro activity of this compound, a potent and selective allosteric inhibitor of MEK1/2. The document details the compound's mechanism of action, summarizes its inhibitory and cytotoxic effects across various cancer cell lines, and provides detailed protocols for key experimental assays. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in oncology.
Mechanism of Action
This compound is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1 and MEK2, the dual-specificity kinases of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway, often referred to as the RAS/RAF/MEK/ERK pathway, is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[4] By inhibiting MEK1/2, this compound prevents the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2.[1][3] The inhibition of ERK phosphorylation disrupts the signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells with aberrant MAPK pathway activation.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK inhibitor, this compound reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Early-Phase Clinical Development of TAK-733, a MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical trial data for TAK-733, a selective, allosteric inhibitor of MEK1/2. The focus is on the first-in-human, Phase I dose-escalation study (NCT00948467) in patients with advanced solid tumors. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathway and clinical trial workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase I clinical trial of this compound.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 51[1][2] |
| Median Age (years) | 58[1] |
| Gender (Male) | 51%[1] |
| ECOG Performance Status | 0-2[1] |
| Primary Diagnoses | Uveal Melanoma (24%), Colon Cancer (22%), Cutaneous Melanoma (10%)[2] |
| Median Treatment Cycles | 2 (range 1-11)[1] |
Table 2: Dose Escalation and Maximum Tolerated Dose (MTD)
| Dose Level (mg, QD) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 0.2 - 8.4 | ||
| 11.8 | 1 (Grade 3 acneiform dermatitis)[1] | |
| 16 | 1 (Grade 3 acneiform dermatitis)[1] | |
| 22 | 2 (Grade 3 pustular rash and Grade 2 rash/stomatitis)[1] | |
| MTD | 16 mg [1][2] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Dose Levels |
| Median Tmax (hours) | 3[1][2] | 0.2 - 22 mg |
| Mean Terminal t1/2 (hours) | 43[1] | 11.8, 16, and 22 mg |
| Mean Accumulation Ratio | 3.5 (following 21 days of QD dosing)[1] | |
| Dose Proportionality | Systemic exposure increased less than dose-proportionally[2] | 0.2 - 22 mg |
Table 4: Pharmacodynamic Effects of this compound
| Parameter | Result | Dose Levels |
| Emax of pERK modulation in blood (Day 21) | 56-99% inhibition[1] | |
| Time-averaged pERK modulation at MTD (steady-state) | 76-98% inhibition[1] | 16 mg |
| Maximum pERK inhibition in PBMCs (Day 21) | 46-97%[2] | ≥ 8.4 mg |
Table 5: Clinical Activity of this compound
| Response | Details |
| Confirmed Partial Response | 1 patient with BRAF L597R mutant melanoma at the 16 mg dose[1][2] |
| Stable Disease | 15 patients; 6 of whom had stable disease for 4-11.7 months[1] |
Table 6: Common Drug-Related Adverse Events (AEs)
| Adverse Event | Frequency | Grade ≥3 |
| Acneiform Dermatitis | 47%[1] | 6%[1] |
| Diarrhea | 29%[2] | |
| Increased Blood Creatine Phosphokinase | 20%[2] | 6%[1] |
Experimental Protocols
Clinical Trial Design: Modified 3+3 Dose Escalation
The Phase I trial of this compound employed a modified 3+3 dose-escalation design to determine the MTD.[1]
Methodology:
-
Cohort Enrollment: Patients were enrolled in cohorts of three at escalating dose levels of this compound administered orally once daily for 21 days in a 28-day cycle.[1]
-
DLT Observation: Dose-limiting toxicities were assessed during the first cycle of treatment.[1]
-
Escalation/Expansion Rules:
-
If 0 of 3 patients in a cohort experienced a DLT, the next cohort was enrolled at the next higher dose level.
-
If 1 of 3 patients experienced a DLT, the cohort was expanded to six patients. If no further DLTs were observed in the additional three patients (i.e., 1 of 6 with DLT), dose escalation proceeded.
-
If ≥2 of 3 or ≥2 of 6 patients in a cohort experienced a DLT, dose escalation was stopped, and the MTD was determined to be the prior dose level.
-
Pharmacodynamic Assessment: pERK Inhibition in PBMCs
The biological activity of this compound was assessed by measuring the inhibition of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs).[1]
Representative Methodology (based on common practices):
-
Sample Collection: Whole blood samples were collected from patients at pre-dose and various post-dose time points during Cycle 1 (e.g., Days 1, 8, 15, and 21).[1]
-
PBMC Isolation: PBMCs were isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis: Isolated PBMCs were lysed to extract cellular proteins.
-
pERK Quantification: The levels of phosphorylated ERK (at Thr202/Tyr204) and total ERK were quantified using a sensitive immunoassay, such as a validated ELISA (Enzyme-Linked Immunosorbent Assay) or a bead-based multiplex assay. The percentage of pERK inhibition was calculated relative to baseline (pre-dose) levels.
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for TAK-733 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-733 is a potent and selective, allosteric inhibitor of MEK1/2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] This pathway is frequently dysregulated in various human cancers, making MEK an attractive therapeutic target.[3][4][5] In preclinical xenograft models, this compound has demonstrated significant antitumor activity across a range of cancer types, including melanoma, colorectal, and lung cancer.[1][2][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo xenograft studies.
Mechanism of Action
This compound is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1/2.[1][3][8] This binding prevents the phosphorylation and activation of MEK's downstream targets, ERK1/2. The inhibition of ERK1/2 phosphorylation leads to the suppression of signaling cascades that control cell proliferation, survival, and differentiation.[4]
Below is a diagram illustrating the mechanism of action of this compound within the MAPK/ERK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK inhibitor, this compound reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK Inhibitor Selumetinib (AZD6244; ARRY-142886) Prevents Lung Metastasis in a Triple-Negative Breast Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of the MEK Inhibitor this compound Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for TAK-733 in Mouse Models of Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of TAK-733, a potent and selective allosteric MEK1/2 inhibitor, in mouse models of colorectal cancer (CRC). The information compiled herein, including dosage regimens, experimental protocols, and key pathway diagrams, is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of this compound.
Introduction
This compound is an investigational small molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1] Dysregulation of this pathway is a frequent event in colorectal cancer, often driven by mutations in KRAS and BRAF genes, making MEK an attractive therapeutic target.[1][2] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in CRC cell lines and patient-derived xenograft (PDX) models, particularly those with KRAS or BRAF mutations and wild-type PIK3CA.[1][3]
Mechanism of Action: The MAPK Signaling Pathway
This compound selectively binds to and inhibits the activity of MEK1 and MEK2, preventing the phosphorylation and activation of their downstream targets, ERK1 and ERK2.[1] This blockade of ERK activation leads to the inhibition of cell proliferation, survival, and differentiation in cancer cells dependent on the MAPK pathway.
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
In Vivo Efficacy of this compound in Colorectal Cancer Mouse Models
This compound has demonstrated significant tumor growth inhibition in various CRC mouse xenograft models.[4] The efficacy of this compound is often evaluated in both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Dosage and Administration
This compound is administered orally. Studies have reported both daily and intermittent dosing schedules.
Table 1: Summary of this compound Dosage Regimens in Mouse Models
| Dosing Schedule | Dosage (mg/kg) | Mouse Model | Efficacy Outcome | Reference |
| Daily | 1, 3, 10, 30 | A375 melanoma xenograft | Dose-dependent tumor growth delay.[5][6] | [5][6] |
| Daily | 10 | Various solid tumor xenografts (including CRC) | Maximally efficacious dose.[4][7] | [4][7] |
| Intermittent (3 days/week for 2 weeks) | 35, 70, 100, 160 | A375 melanoma xenograft | Significant tumor growth inhibition; more pronounced tumor regression at higher doses compared to daily administration.[5] | [5] |
Experimental Protocols
Preparation of this compound for Oral Administration
A common formulation for in vivo studies involves suspending this compound in a vehicle suitable for oral gavage.
Materials:
-
This compound powder
-
Methylcellulose 400
-
Sterile water
Procedure:
-
Prepare a 0.5% (w/v) solution of methylcellulose 400 in sterile water.
-
Weigh the required amount of this compound powder to achieve the desired final concentration for dosing.
-
Suspend the this compound powder in the 0.5% methylcellulose solution.
-
Vortex the suspension thoroughly and sonicate for approximately 10 minutes to ensure a uniform suspension.[6]
-
Prepare the formulation fresh as needed.
Colorectal Cancer Xenograft Model Protocol
This protocol outlines a general procedure for establishing a subcutaneous CRC xenograft model and assessing the efficacy of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy in a CRC xenograft model.
1. Cell Culture and Implantation:
-
Culture human colorectal cancer cell lines (e.g., SW620, HCT116) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or media mixed with Matrigel).
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]
2. Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Measure tumor dimensions with calipers at least twice a week and calculate tumor volume using the formula: Volume = (length × width²) / 2.[6]
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
3. Treatment Administration:
-
Administer this compound or vehicle control orally (e.g., via gavage) according to the chosen dosing schedule (see Table 1).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
4. Endpoint and Data Analysis:
-
Continue treatment for the specified duration (e.g., 14-21 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment.
Logical Framework for Study Design
The design of in vivo efficacy studies for this compound should be based on a clear logical framework that links the molecular rationale to the experimental design and expected outcomes.
Caption: Logical framework for designing an in vivo efficacy study of this compound in colorectal cancer.
Conclusion
This compound has demonstrated promising preclinical antitumor activity in mouse models of colorectal cancer. The provided dosage information, experimental protocols, and conceptual diagrams offer a foundation for researchers to further investigate the therapeutic potential of this MEK inhibitor. Careful consideration of the experimental design, including the choice of mouse model, dosing regimen, and relevant endpoints, is crucial for obtaining reliable and translatable results.
References
- 1. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 2. altogenlabs.com [altogenlabs.com]
- 3. 4.10. Colorectal Carcinoma Xenograft Model [bio-protocol.org]
- 4. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Establishing TAK-733 Resistant Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-733 is a potent and selective allosteric inhibitor of MEK1/2, key components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making MEK an attractive therapeutic target.[2] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can lead to treatment failure.[4][5][6] Establishing this compound resistant cell lines in vitro is a crucial step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel strategies to overcome it.[7][8]
These application notes provide a detailed protocol for generating and characterizing this compound resistant cancer cell lines using a stepwise dose-escalation method.[5][7] This approach mimics the gradual increase in drug pressure that cancer cells may experience in a clinical setting.[8][9]
I. Experimental Protocols
A. Protocol 1: Generation of this compound Resistant Cell Lines by Stepwise Dose Escalation
This protocol details the process of gradually exposing a parental cancer cell line to increasing concentrations of this compound to select for a resistant population.
1. Initial Characterization of Parental Cell Line:
-
Cell Line Selection: Choose a cancer cell line known to be initially sensitive to MEK inhibitors. Cell lines with BRAF or KRAS mutations are often sensitive to this compound.[2][10]
-
Determination of IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line. This value will serve as the baseline for resistance development. A 72-hour drug exposure is a common time point for this assessment.[3][10]
2. Stepwise Dose Escalation Procedure:
-
Initial Seeding: Seed the parental cells at a density that allows for long-term culture (e.g., 2 x 10^6 cells in a 100 mm dish).[7]
-
Starting Concentration: Begin by treating the cells with this compound at a concentration equivalent to the IC10-IC20 of the parental line.[7] This sub-lethal dose allows for the survival and adaptation of a subset of cells.
-
Continuous Culture and Monitoring: Culture the cells in the presence of this compound, replenishing the medium with fresh drug every 3-4 days.[11] Monitor cell morphology and proliferation daily.
-
Expansion of Surviving Cells: Initially, a significant number of cells may die. Allow the surviving cells to proliferate until they reach 70-80% confluency. This may take several passages.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the this compound concentration by a factor of 1.5 to 2.[7]
-
Iterative Process: Repeat steps 3-5, gradually increasing the drug concentration over several months. It is advisable to cryopreserve cells at each successful concentration step as backups.[7][9]
-
Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 3- to 10-fold higher than the IC50 of the parental line.[7] The ultimate goal is to maintain a culture in the presence of a high concentration of this compound (e.g., >1 µM).[2][10]
B. Protocol 2: Characterization of this compound Resistant Phenotype
Once a resistant cell line is established, it is essential to characterize its phenotype compared to the parental line.
1. Cell Viability Assay:
-
Objective: To quantify the degree of resistance.
-
Method:
-
Seed both parental and resistant cells in 96-well plates (e.g., 2,000-3,000 cells/well).[3][12]
-
After overnight incubation, treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using an appropriate assay (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo).[12]
-
Calculate the IC50 values for both cell lines and determine the resistance factor (IC50 of resistant cells / IC50 of parental cells).
-
2. Western Blot Analysis:
-
Objective: To investigate alterations in the MAPK and other relevant signaling pathways.
-
Method:
-
Culture parental and resistant cells with and without this compound for a specified period (e.g., 1-24 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins, including p-MEK, MEK, p-ERK, ERK, and markers of bypass pathways such as p-AKT and AKT.[1][13]
-
Use an appropriate secondary antibody and detection system to visualize the protein bands.
-
3. Colony Formation Assay:
-
Objective: To assess the long-term proliferative capacity and survival of resistant cells in the presence of this compound.
-
Method:
-
Seed a low number of parental and resistant cells (e.g., 500-1000 cells) in 6-well plates.
-
Treat the cells with a fixed concentration of this compound (e.g., the IC50 of the parental line).
-
Allow the cells to grow for 10-14 days, replacing the medium with fresh drug every 3-4 days.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to assess clonogenic survival.
-
II. Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between parental and resistant cell lines.
Table 1: Cell Viability and Resistance Factor
| Cell Line | This compound IC50 (nM) | Resistance Factor | Doubling Time (hours) |
| Parental | 1.0 | ||
| Resistant |
Table 2: Quantification of Key Signaling Proteins from Western Blot
| Cell Line | Treatment | p-ERK / Total ERK (Relative Fold Change) | p-AKT / Total AKT (Relative Fold Change) |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | This compound | ||
| Resistant | Vehicle | ||
| Resistant | This compound |
III. Visualizations
Diagrams are provided to illustrate the experimental workflow and the underlying biological pathways.
Caption: Experimental workflow for generating this compound resistant cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro long-term treatment with MAPK inhibitors induces melanoma cells with resistance plasticity to inhibitors while retaining sensitivity to CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncologynews.com.au [oncologynews.com.au]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor Activity of the MEK Inhibitor this compound Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Evaluating TAK-733 Efficacy in Preclinical Animal Models
Introduction
TAK-733 is an investigational, orally available, and selective allosteric inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[2] Preclinical studies have demonstrated that this compound exhibits potent antitumor activity in a range of cancer cell lines and xenograft models, including melanoma, colorectal, lung, and pancreatic cancers.[1][3] These application notes provide a comprehensive overview of the animal models and experimental protocols used to evaluate the in vivo efficacy of this compound.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound is a non-ATP-competitive inhibitor that binds to an allosteric site on MEK1/2, preventing their activation and subsequent phosphorylation of ERK1/2.[1] The inhibition of ERK phosphorylation leads to the downregulation of downstream signaling cascades involved in cell proliferation, survival, and differentiation.[2] this compound has shown high selectivity for MEK1, with an IC50 of 3.2 nM.[3][4] The on-target activity of this compound can be pharmacodynamically assessed by measuring the reduction of phosphorylated ERK (pERK) in tumor tissues and peripheral blood mononuclear cells.[1]
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the antitumor activity of this compound. The most commonly employed models are xenografts, where human cancer cells or tissues are implanted into immunocompromised mice.
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously injecting cultured human cancer cell lines into nude mice.[5] They are valuable for initial efficacy screening due to their reproducibility and relatively low cost.
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor fragments from cancer patients into immunocompromised mice.[6][7] These models are considered more clinically relevant as they better preserve the genetic and histological characteristics of the original human tumor.[7]
-
Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors, closely mimicking human cancer progression.[8][9] They are particularly useful for studying tumor-host interactions and the effects of therapies in an immunocompetent setting.
Quantitative Efficacy Data of this compound in Preclinical Models
The following tables summarize the antitumor activity of this compound in various preclinical cancer models.
Table 1: Efficacy of this compound in Melanoma Xenograft Models
| Model Type | Cancer Cell Line/PDX ID | Mouse Strain | This compound Dose & Schedule | Outcome | Citation |
| CDX | A375 (BRAF V600E) | Athymic Nude | 1, 3, 10, 30 mg/kg, daily, oral | Dose-dependent tumor growth delay. 60% response rate (3 partial regressions) at 30 mg/kg. | [4][5] |
| CDX | A375 (BRAF V600E) | Athymic Nude | 35, 70, 100, 160 mg/kg, intermittent (3x/week) | Significant tumor growth inhibition. 60% response rate (3 partial regressions) at 160 mg/kg. | [4][5] |
| PDX | 11 patient-derived explants | Athymic Nude | 10 or 25 mg/kg, daily, oral | Activity in 10 of 11 models. Tumor growth inhibition from 0-100%. | [6][10] |
Table 2: Efficacy of this compound in Colorectal Cancer (CRC) Xenograft Models
| Model Type | Genetic Background | Mouse Strain | This compound Dose & Schedule | Outcome | Citation |
| PDX | 20 patient-derived explants | Not Specified | Not Specified | 15 of 20 explants were sensitive (TGII ≤ 20%). 9 of 20 showed tumor regression (TGII > 100%). | [7][11] |
| PDX | BRAF/KRAS/NRAS mutant, PIK3CA wild-type | Not Specified | Not Specified | Increased sensitivity with a median Tumor Growth Inhibition Index (TGII) of -6%. | [7][11] |
| CDX | SW620 (KRAS, APC, p53 mutations) | Immunocompromised | 10 mg/kg, daily, oral | Broad antitumor activity demonstrated. | [3] |
Table 3: Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
| Model Type | Cancer Cell Line | Animal Strain | This compound Dose & Schedule | Outcome | Citation |
| CDX | A549 (KRAS mutation) | Nude Rats | 1, 3, 10 mg/kg, daily, oral for 14 days | Dose-dependent tumor growth inhibition. At 10 mg/kg, a 31% T/C value was observed on day 14. | [12][13] |
| CDX | NCI-H23 (KRAS, LKB1 mutations) | Immunocompromised Mice | 10 mg/kg, daily, oral | Broad antitumor activity demonstrated. | [3] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Studies
This protocol outlines the key steps for conducting a preclinical study to evaluate the efficacy of this compound using xenograft models.
Protocol 2: Establishment of Cell Line-Derived Xenograft (CDX) Model
This protocol is adapted from studies using A375 melanoma and A549 NSCLC cell lines.[5][12]
-
Animal Housing and Care:
-
Use immunocompromised mice (e.g., athymic nu/nu) or rats (e.g., RNU nude rats).[5][14]
-
House animals in a pathogen-free environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the experiment.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Cell Preparation and Implantation:
-
Culture human cancer cells (e.g., A375, A549) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension (typically 5 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each animal.[5]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (Length x Width^2) / 2.[15]
-
Once tumors reach a predetermined size (e.g., 80-250 mm³), randomize the animals into treatment and control groups.[5][14]
-
Protocol 3: this compound Formulation and Administration
-
Formulation:
-
Administration:
Protocol 4: Efficacy and Pharmacodynamic Endpoint Analysis
-
Efficacy Assessment:
-
Continue monitoring tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group.
-
The treated/control (T/C) value, which is the ratio of the mean tumor weight of the treated group to the control group, is also a key metric. A T/C value of ≤41% is often considered indicative of significant antitumor activity.[12]
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
At the end of the study (or at specific time points), euthanize the animals and excise the tumors.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
Prepare protein lysates from the frozen tumor samples.
-
Perform Western blotting to assess the levels of total ERK and phosphorylated ERK (pERK). A reduction in the pERK/total ERK ratio in the this compound treated group compared to the vehicle group confirms on-target drug activity.[1][10]
-
This compound has demonstrated significant and broad antitumor activity in a variety of preclinical animal models, particularly those harboring mutations in the MAPK pathway like BRAF and KRAS.[3][7] The use of cell line-derived and patient-derived xenograft models provides a robust platform for evaluating the efficacy of this compound and for identifying potential predictive biomarkers of response.[7][10] The protocols outlined in these notes offer a standardized framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this potent MEK inhibitor.
References
- 1. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitor, this compound reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor Activity of the MEK Inhibitor this compound Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models of Kras-mutant colorectal cancer: valuable GEMMs for drug testing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of the MEK inhibitor this compound against melanoma cell lines and patient-derived tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the therapeutic efficacy of a MEK inhibitor (this compound) using 18F-fluorodeoxyglucose-positron emission tomography in the human lung xenograft model A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Testing ATRA and MEK inhibitor PD0325901 effectiveness in a nude mouse model for human MPNST xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing TAK-733 Dosage to Minimize Toxicity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of TAK-733, a potent and selective allosteric MEK1/2 inhibitor. Here you will find troubleshooting guides and frequently asked questions to navigate potential challenges during your experiments and optimize your dosing strategy to minimize toxicity while maximizing therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 enzymes.[1][2] By binding to a unique pocket on the MEK enzyme, it prevents the phosphorylation and activation of ERK1/2, a key downstream component of the RAS/RAF/MEK/ERK signaling pathway.[3] This pathway is frequently hyperactivated in various cancers, and its inhibition can lead to decreased cell proliferation and tumor growth.[4][5]
Q2: What are the common toxicities associated with this compound?
Based on a phase I clinical trial in patients with advanced solid tumors, the most common drug-related adverse events include dermatitis acneiform (acne-like rash), diarrhea, and increased blood creatine phosphokinase.[6][7] Dose-limiting toxicities (DLTs) observed were dermatitis acneiform, fatigue, pustular rash, and stomatitis (inflammation of the mouth).[6][8]
Q3: What is the maximum tolerated dose (MTD) of this compound?
In the phase I clinical study, the maximum tolerated dose (MTD) of this compound was determined to be 16 mg administered orally once daily.[6][8] In preclinical mouse xenograft models, this compound has been shown to be well-tolerated and maximally efficacious at doses around 10 mg/kg once daily.[9][10]
Q4: How can I monitor for this compound-induced toxicities in my animal models?
Regular monitoring of animal health is crucial. Key parameters to observe include:
-
Dermatological Toxicity: Visually inspect the skin for signs of rash, particularly acneiform eruptions, erythema (redness), and pustules. Note the time of onset and severity.
-
Gastrointestinal Toxicity: Monitor for signs of diarrhea, including changes in fecal consistency and frequency. Track animal weight daily as a sensitive indicator of general health and potential gastrointestinal distress.
-
General Health: Observe for signs of fatigue, lethargy, or changes in behavior.
Q5: What are some strategies to mitigate this compound-induced toxicities in preclinical studies?
-
Dose Optimization: Start with a dose known to be effective but well-tolerated (e.g., 10 mg/kg in mice) and titrate as needed based on efficacy and toxicity readouts.[9]
-
Supportive Care for Diarrhea: Ensure animals have easy access to hydration. In cases of mild to moderate diarrhea, anti-diarrheal agents like loperamide may be considered, but this should be done in consultation with a veterinarian and with careful monitoring.[11]
-
Management of Skin Toxicities: For mild skin rashes, maintaining a clean environment is important. In clinical settings, topical antibiotics or corticosteroids have been used to manage acneiform eruptions.[12] The applicability of this in animal models should be discussed with veterinary staff.
Troubleshooting Guides
In Vitro Experiments
Problem: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating and use a multichannel pipette for consistent seeding.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to maintain humidity.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is low and consistent across all wells.
-
Problem: No significant inhibition of pERK observed by Western blot.
-
Possible Cause: Suboptimal antibody concentration or incubation time.
-
Solution: Titrate the primary and secondary antibody concentrations to determine the optimal signal-to-noise ratio.
-
-
Possible Cause: Insufficient drug concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for pERK inhibition in your specific cell line.
-
-
Possible Cause: Issues with protein extraction or sample handling.
-
Solution: Ensure that lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation of pERK and protein degradation.
-
In Vivo Experiments
Problem: Lack of in vivo anti-tumor efficacy despite potent in vitro activity.
-
Possible Cause: Poor drug bioavailability or suboptimal dosing regimen.
-
Solution: Verify the formulation and route of administration. Consider pharmacokinetic studies to assess drug exposure in your animal model.
-
-
Possible Cause: Development of resistance.
-
Solution: Acquired resistance to MEK inhibitors can occur through various mechanisms, including activation of bypass signaling pathways (e.g., PI3K/AKT).[1] Consider collecting tumor samples at the end of the study to analyze for resistance markers.
-
-
Possible Cause: Tumor model is not dependent on the MEK/ERK pathway.
-
Solution: Confirm the activation of the RAS/RAF/MEK/ERK pathway in your chosen xenograft model.
-
Problem: Severe toxicity leading to premature study termination.
-
Possible Cause: The administered dose is too high for the specific animal strain or tumor model.
-
Solution: Conduct a dose-range finding study to determine the maximum tolerated dose in your specific experimental setup.
-
-
Possible Cause: The vehicle used for drug formulation is causing toxicity.
-
Solution: Run a vehicle-only control group to assess any vehicle-related adverse effects.
-
-
Possible Cause: The tumor burden is contributing to the overall morbidity of the animals.
-
Solution: Initiate treatment when tumors are smaller to reduce the combined impact of tumor burden and drug toxicity.
-
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| COLO205 | Colorectal | 0.0021 | [9] |
| A375 | Melanoma | 0.0031 | [9] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 2-5 | [13] |
| Various Melanoma Cell Lines | Melanoma | Resistance observed at > 0.1 | [6][8] |
| Various Colorectal Cancer Cell Lines | Colorectal | Sensitive subset: ≤ 0.03 | [7] |
Table 2: Summary of Preclinical and Clinical Dosing and Toxicity of this compound
| Setting | Dosing Regimen | Maximum Tolerated Dose (MTD) | Common Toxicities | Dose-Limiting Toxicities (DLTs) | Reference |
| Preclinical (Mouse Xenografts) | 10 mg/kg, once daily, oral | Not explicitly determined, but 10 mg/kg is well-tolerated and efficacious | Not detailed in provided sources | Not detailed in provided sources | [9][10] |
| Clinical (Phase I) | 0.2-22 mg, once daily, oral | 16 mg | Dermatitis acneiform, diarrhea, increased blood creatine phosphokinase | Dermatitis acneiform, fatigue, pustular rash, stomatitis | [6][7][8] |
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4][14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[4][14]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
Protocol 2: Western Blot for pERK Inhibition
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (pERK1/2) and total ERK1/2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A general experimental workflow for evaluating this compound efficacy and toxicity in vivo.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Antitumor activity of the MEK inhibitor this compound against melanoma cell lines and patient-derived tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antitumor Activity of the MEK Inhibitor this compound Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Diarrhea and colitis related to immune checkpoint inhibitor and BRAF/MEK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1426-Skin toxicities associated with BRAF and MEK inhibitors | eviQ [eviq.org.au]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Inconsistent Results with TAK-733
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered when working with the MEK inhibitor, TAK-733.
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable IC50 values for this compound in my cell line?
Several factors can contribute to variability in IC50 values:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to this compound. This can be influenced by their genetic background, such as the presence of mutations in genes like BRAF and NRAS.[1][2][3] Although this compound has shown activity in both BRAF-mutant and wild-type cell lines, the mutational status can influence the degree of sensitivity.[1][3]
-
Assay Conditions: The specifics of your proliferation assay can impact results. Factors such as cell seeding density, duration of drug exposure (typically 72 hours), and the type of assay used (e.g., SRB, MTS) should be consistent across experiments.[1][4]
-
Reagent Quality and Handling: Ensure the this compound powder is properly stored at -20°C for long-term stability.[5] When preparing stock solutions, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[5] For in vivo studies, the formulation and administration route should be consistent.[1][4]
Q2: I'm not seeing the expected inhibition of ERK phosphorylation. What could be the cause?
-
Suboptimal Concentration or Treatment Time: While this compound is a potent inhibitor of ERK phosphorylation with an EC50 of 1.9 nM in cells, the optimal concentration and time can vary between cell lines.[4][5] It's recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Resistant Cell Lines: Some cell lines are relatively resistant to this compound, even though pERK suppression might still be observed.[1][3] This suggests that alternative survival pathways may be active.
-
Reagent Degradation: Improper storage of this compound or repeated freeze-thaw cycles of stock solutions can lead to degradation and reduced potency.
Q3: My in vivo xenograft model is not responding to this compound treatment as expected.
-
Dosing and Administration: this compound is typically administered orally once daily.[1][5] Ensure the formulation (e.g., in 0.5% methylcellulose) is prepared correctly and administered consistently.[1] Effective doses in mouse xenograft models have been reported in the range of 10-30 mg/kg daily.[4][5]
-
Tumor Model Characteristics: The sensitivity of patient-derived xenograft (PDX) models can vary significantly.[1][2] The genetic makeup of the tumor, including mutations in KRAS, BRAF, and PIK3CA, can influence responsiveness.[2]
-
Acquired Resistance: Prolonged treatment with this compound can lead to the development of acquired resistance.[1] This can involve the activation of alternative signaling pathways.
Q4: I am observing unexpected off-target effects. Is this a known issue with this compound?
This compound is described as a highly selective MEK inhibitor.[4][5] It has been shown to be inactive against a panel of other kinases at concentrations up to 10 μM.[4] However, like any small molecule inhibitor, the possibility of off-target effects at high concentrations cannot be entirely ruled out. If you suspect off-target effects, consider performing experiments to confirm the on-target activity by assessing pERK levels.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (enzymatic) | 3.2 nM | MEK1 | [4][5] |
| EC50 (pERK inhibition) | 1.9 nM | In cells | [4][5] |
| IC50 (cell proliferation) | Varies (nM to >0.1 µM) | Various cancer cell lines | [1][2][4] |
| IC50 (human COLO205 cells) | 0.00692 µM | COLO205 | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dose and Schedule | Outcome | Reference |
| Mouse Xenograft | Various (Melanoma, Colorectal, NSCLC, Pancreatic, Breast) | 10 mg/kg, once daily, oral | Maximally efficacious dose | [5] |
| Nude Rats | A549 Human Lung Carcinoma | 1, 3, 10 mg/kg/day, oral for 2 weeks | Dose-dependent inhibition of tumor growth | [6] |
| Athymic Nude Mice | A375 Melanoma | 3, 10, 30 mg/kg once daily or 35, 70, 100, 160 mg/kg intermittently | Significant tumor growth inhibition | [1] |
Experimental Protocols
1. Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol is adapted from methodologies used in studies evaluating this compound's effect on cell proliferation.[1]
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well and incubate overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations for 72 hours.
-
Cell Fixation: Discard the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 30 minutes.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a plate reader.
2. Western Blotting for pERK Inhibition
This protocol is based on descriptions of pharmacodynamic studies with this compound.[1][2]
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time (e.g., 1 hour).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the MEK inhibitor this compound against melanoma cell lines and patient-derived tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluation of the therapeutic efficacy of a MEK inhibitor (this compound) using ¹⁸F-fluorodeoxyglucose-positron emission tomography in the human lung xenograft model A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TAK-733
This technical support center provides researchers, scientists, and drug development professionals with information regarding the investigational MEK inhibitor, TAK-733. The following troubleshooting guides and frequently asked questions address common inquiries related to its development and lack of FDA approval.
Frequently Asked Questions (FAQs)
Q1: What is the current FDA approval status of this compound?
As of the latest available information, this compound is not an FDA-approved drug. A Phase 1 clinical trial for advanced solid tumors was completed, but further investigation for these indications was not pursued by the original sponsor.[1][2][3] In 2020, Recursion Pharmaceuticals licensed this compound to develop it for a hereditary cancer syndrome, indicating a potential new path for its development in a different therapeutic context.[4]
Q2: Why was this compound not pursued for FDA approval after the initial Phase 1 trial?
The primary reason for discontinuing the broader development of this compound for advanced solid tumors was its limited antitumor activity observed in the Phase 1 dose-escalation study.[1][2][3] While the drug demonstrated a manageable toxicity profile and showed that it was hitting its target (sustained inhibition of ERK phosphorylation), the clinical efficacy was not robust enough to warrant progression to later-phase trials for the patient populations studied.[1][2][3] Specifically, only two partial responses were observed among 41 evaluable patients.[1][2][3]
Q3: What is the mechanism of action for this compound?
This compound is a potent, selective, and allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase).[5][6][7] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers and plays a key role in cell proliferation, differentiation, and survival.[7] By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK, thereby impeding downstream signaling that can drive tumor growth.[7]
Troubleshooting Guide for Experimental Planning
This guide addresses potential issues and questions researchers might encounter when designing experiments with this compound.
Issue 1: Determining an effective dose for in vivo studies.
Preclinical studies in mouse xenograft models have demonstrated that this compound can effectively inhibit tumor growth.[5][6][8][9] Efficacious doses in these models were often around 10 mg/kg administered orally once daily.[5][9] However, optimal dosing can vary depending on the cancer model. For instance, in an A375 melanoma xenograft model, intermittent dosing schedules with higher concentrations (up to 160 mg/kg) resulted in more pronounced tumor regression compared to daily dosing at lower concentrations.[6]
Issue 2: Managing and monitoring for potential toxicities in preclinical models.
In the Phase 1 clinical trial, the most common drug-related adverse events were dermatologic (acneiform dermatitis), gastrointestinal (diarrhea), and musculoskeletal (increased blood creatine phosphokinase).[1][2][3] Researchers conducting animal studies should be prepared to monitor for similar toxicities, such as skin rashes, changes in stool consistency, and signs of muscle distress. The maximum tolerated dose (MTD) in humans was determined to be 16 mg once daily.[1][2][3]
Data Summary
Table 1: Summary of Phase 1 Clinical Trial Results for this compound in Advanced Solid Tumors
| Parameter | Finding | Reference |
| Number of Patients | 51 | [1][2][3] |
| Tumor Types | Uveal melanoma (24%), colon cancer (22%), cutaneous melanoma (10%), others | [1][2][3] |
| Dose Range Studied | 0.2–22 mg once daily | [1][2][3] |
| Maximum Tolerated Dose (MTD) | 16 mg once daily | [1][2][3] |
| Dose-Limiting Toxicities (DLTs) | Dermatitis acneiform, fatigue, pustular rash, stomatitis | [1][2][3] |
| Common Drug-Related Adverse Events (Any Grade) | Dermatitis acneiform (51%), diarrhea (29%), increased blood creatine phosphokinase (20%) | [1][2][3] |
| Pharmacodynamic Effect | Sustained inhibition of ERK phosphorylation (46–97%) at doses ≥ 8.4 mg | [1][2][3] |
| Antitumor Activity (N=41) | 2 partial responses (5%) in patients with cutaneous melanoma | [1][2][3] |
| Conclusion | Manageable toxicity, evidence of target engagement, but limited antitumor activity. Further investigation not planned at the time. | [1][2][3] |
Experimental Protocols
Key Experiment: Phase 1 Dose-Escalation Study Protocol
This section outlines the methodology used in the first-in-human study of this compound in patients with advanced solid tumors.
-
Study Design: An open-label, dose-escalation study to determine the safety, MTD, and recommended Phase 2 dose of this compound.
-
Patient Population: Patients with advanced, non-hematologic solid tumors for whom standard therapy was not available.
-
Treatment Regimen: this compound was administered orally once daily for 21 consecutive days, followed by a 7-day rest period, constituting a 28-day cycle.[1][2][3]
-
Dose Escalation: A standard 3+3 dose-escalation design was used. Doses ranged from 0.2 mg to 22 mg.[2][3]
-
Primary Objectives:
-
To evaluate the safety and tolerability of this compound.
-
To determine the DLTs and MTD.
-
To characterize the pharmacokinetics of this compound.[2]
-
-
Secondary Objective: To assess the preliminary antitumor activity of this compound using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[1][2]
-
Pharmacodynamic Assessments: Blood samples were collected to measure the inhibition of ERK phosphorylation in peripheral blood mononuclear cells (PBMCs) as a biomarker of MEK inhibition.[1][2][3]
Visualizations
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recursion Enters Into Global Licensing Agreement with Takeda to Develop this compound in Hereditary Cancer Syndrome - BioSpace [biospace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MEK inhibitor, this compound reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. Evaluation of the therapeutic efficacy of a MEK inhibitor (this compound) using 18F-fluorodeoxyglucose-positron emission tomography in the human lung xenograft model A549 - PMC [pmc.ncbi.nlm.nih.gov]
Dose-limiting toxicities of TAK-733 in phase I studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-limiting toxicities (DLTs) of the MEK inhibitor TAK-733, as observed in phase I clinical studies. The information is presented in a question-and-answer format to directly address potential issues and provide guidance for experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What were the primary dose-limiting toxicities (DLTs) of this compound observed in the phase I dose-escalation study?
A1: In the first-in-human, phase I dose-escalation study of this compound in patients with advanced solid tumors (NCT00948467), four patients experienced DLTs. The observed DLTs were:
-
Dermatitis acneiform
-
Fatigue and pustular rash
-
Stomatitis[1]
Q2: What was the maximum tolerated dose (MTD) of this compound determined in the phase I study?
A2: The MTD of this compound was established at 16 mg administered orally once daily.[1] This determination was based on the occurrence of DLTs at higher dose levels.
Q3: At which dose levels were the dose-limiting toxicities observed?
A3: The DLTs were observed at the 11.8 mg, 16 mg, and 22 mg dose levels of this compound. Specifically, one patient at 11.8 mg and one at 16 mg experienced grade 3 dermatitis acneiform. At the 22 mg dose, one patient had a combination of grade 3 fatigue, pustular rash, and dermatitis acneiform, while another had grade 2 stomatitis that was also considered a DLT.
Q4: What were the most common treatment-related adverse events (AEs) with this compound?
A4: The most frequently reported drug-related adverse events in the phase I study included dermatitis acneiform, diarrhea, and an increase in blood creatine phosphokinase.[1]
Troubleshooting Guides
Issue: A researcher observes skin rashes in an animal model being treated with a MEK inhibitor similar to this compound.
Troubleshooting Steps:
-
Characterize the Rash: Document the appearance, location, and severity of the skin rash. Note if it is papulopustular (acne-like) as this is a hallmark of MEK inhibitor-induced skin toxicity.
-
Grade the Toxicity: Use a standardized grading system, such as the Common Terminology Criteria for Adverse Events (CTCAE), to objectively assess the severity of the dermatitis. The phase I study for this compound utilized CTCAE version 3.0.
-
Consider Dose Adjustment: Skin toxicities are often dose-dependent. If the severity of the rash is significant, consider a dose reduction or temporary interruption of the treatment to allow for recovery.
-
Implement Supportive Care: For acneiform eruptions, management strategies that have been used for other MEK inhibitors include the use of oral tetracyclines (e.g., doxycycline, minocycline) and topical antibiotics.[2][3] In severe cases, low-dose isotretinoin has been effective.[4]
Issue: An investigator notes oral lesions in a subject during a preclinical study with a MEK inhibitor.
Troubleshooting Steps:
-
Examine the Lesions: Carefully inspect the oral cavity for the presence of ulcers or inflammation. Note their size, location, and appearance. Stomatitis associated with MEK inhibitors can present as aphthous-like ulcers.
-
Assess Severity: Grade the severity of the stomatitis using a standardized scale like the CTCAE. This will help in making informed decisions about dose modifications.
-
Provide Palliative Care: Management of MEK inhibitor-associated stomatitis is primarily supportive. This can include topical corticosteroids and analgesic rinses to manage pain and inflammation. In severe cases, dose modification may be necessary.
-
Patient Education and Prophylaxis: For clinical studies, educating patients on good oral hygiene and avoiding triggers can help minimize the severity of stomatitis.
Data Presentation
Table 1: Dose-Limiting Toxicities (DLTs) in the Phase I Study of this compound
| Dose Level | Number of Patients with DLTs | DLT Description |
| 11.8 mg | 1 | Grade 3 Dermatitis Acneiform |
| 16 mg | 1 | Grade 3 Dermatitis Acneiform |
| 22 mg | 2 | Grade 3 Fatigue, Pustular Rash, and Dermatitis Acneiform (1 patient); Grade 2 Stomatitis (1 patient) |
Table 2: Most Common Treatment-Related Adverse Events (Any Grade) in the this compound Phase I Study
| Adverse Event | Frequency (%) |
| Dermatitis Acneiform | 51% |
| Diarrhea | 29% |
| Increased Blood Creatine Phosphokinase | 20% |
Experimental Protocols
Protocol: Assessment and Grading of Dermatitis Acneiform and Stomatitis using CTCAE v3.0
This protocol outlines the methodology for grading key dose-limiting toxicities based on the Common Terminology Criteria for Adverse Events version 3.0, as utilized in the this compound phase I study.
1. Grading of Dermatitis Acneiform (Acne/Acneiform Rash)
-
Grade 1: Papules and/or pustules covering <10% of body surface area (BSA), which may or may not be associated with symptoms of pruritus or tenderness.
-
Grade 2: Papules and/or pustules covering 10-30% BSA, which may or may not be associated with pruritus or tenderness; associated with psychosocial impact; limiting instrumental Activities of Daily Living (ADL).
-
Grade 3: Papules and/or pustules covering >30% BSA with moderate or severe symptoms; limiting self-care ADL; associated with local superinfection requiring oral antibiotics.
-
Grade 4: Papules and/or pustules covering any % BSA, which may or may not be associated with pruritus or tenderness and are associated with extensive superinfection requiring IV antibiotics; life-threatening consequences.
-
Grade 5: Death.
2. Grading of Stomatitis (Mucositis/Stomatitis - Clinical Exam)
-
Grade 1: Erythema of the mucosa.
-
Grade 2: Patchy ulcerations or pseudomembranes.
-
Grade 3: Confluent ulcerations or pseudomembranes; bleeding with minor trauma.
-
Grade 4: Tissue necrosis; significant spontaneous bleeding; life-threatening consequences.
-
Grade 5: Death.
Mandatory Visualization
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the management of dose-limiting toxicities of this compound.
References
- 1. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Acneiform eruptions: a common cutaneous toxicity of the MEK inhibitor trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotretinoin for the treatment of severe acneiform eruptions associated with the MEK inhibitor trametinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAK-733 and BRAF Mutation Status
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of BRAF mutation status on the response to the MEK inhibitor, TAK-733.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
A: this compound is an investigational, highly potent, and selective oral MEK inhibitor.[1] It is a non-ATP competitive, allosteric inhibitor of MEK1/2.[1] By binding to and inhibiting the activity of MEK1/2, this compound prevents the phosphorylation and activation of the downstream effector proteins ERK1/2 in the RAS/RAF/MEK/ERK signaling pathway.[2][3] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many cancers, particularly those with BRAF mutations.[3][4]
Q2: Are BRAF V600E mutant cell lines expected to be sensitive to this compound?
A: Yes, a high proportion of cancer cell lines with the BRAF V600E mutation, particularly in melanoma and colorectal cancer, have demonstrated high sensitivity to this compound.[1][4][5] This is because the BRAF V600E mutation leads to constitutive activation of the MAPK pathway, making these cells dependent on MEK signaling for their proliferation and survival.[4][6] In many BRAF V600E mutant cell lines, this compound has been shown to induce apoptosis and inhibit cell proliferation at low nanomolar concentrations.[4][5]
Q3: My BRAF V600E mutant cells are showing resistance to this compound. What are the possible reasons?
A: While many BRAF V600E mutant cells are sensitive, resistance can occur. Here are some potential mechanisms:
-
Activation of bypass pathways: The PI3K/AKT signaling pathway is a common mechanism of resistance.[7][8] Activation of this parallel pathway can provide pro-survival signals that circumvent the MEK blockade.[7][9] Co-occurring mutations, such as in PIK3CA, can reduce sensitivity to this compound.[2]
-
Upstream signaling reactivation: Resistance can be driven by the reactivation of MAPK signaling upstream of MEK. This can involve secondary mutations in NRAS or the loss of RAS suppressor NF1.[7][10]
-
Incomplete MEK Inhibition: While this compound effectively reduces pERK levels, this may not be sufficient for a full anti-tumor response in all contexts.[6] Even with effective MEK inhibition, some cell lines may survive.
-
Other genetic/epigenetic factors: Resistance can also arise from BRAF gene amplification or alternative splicing, which can lead to the formation of RAF dimers that are less sensitive to inhibition.[10][11]
Q4: Is this compound effective in BRAF wild-type (WT) cancer models?
A: The activity of this compound is not strictly limited to BRAF mutant cancers. Sensitivity has been observed in models with other mutations that activate the MAPK pathway, such as KRAS and NRAS mutations.[2][6][12] In a study of colorectal cancer (CRC) cell lines, 82% of the sensitive lines had either a BRAF or a KRAS/NRAS mutation.[2] Similarly, this compound has shown significant antitumor activity in patient-derived xenograft (PDX) models of melanoma that are BRAF WT but harbor NRAS mutations.[6] The key determinant of sensitivity is often the tumor's dependency on the MAPK pathway.[2]
Q5: How does PIK3CA mutation status influence the response to this compound?
A: The presence of a wild-type PIK3CA gene is associated with increased sensitivity to this compound, particularly in colorectal cancer models.[2] In one study, 80% of the CRC cell lines in the sensitive subset were PIK3CA WT.[2] Patient-derived explants with a BRAF/KRAS/NRAS mutant and PIK3CA wild-type genotype showed the greatest sensitivity to this compound.[2] This suggests that concurrent activation of the PI3K/AKT pathway via PIK3CA mutations can confer resistance to MEK inhibition.
Q6: What is the expected IC50 for this compound in sensitive cell lines?
A: In preclinical studies, sensitive cell lines, especially those with BRAF V600E mutations, often exhibit IC50 values in the low nanomolar range. For instance, many sensitive cutaneous melanoma cell lines have IC50 values below 1 nM.[5] A broader range for sensitive cell lines across different cancer types is generally considered to be an EC50 between 2 to 90 nM.[12]
Data Presentation: In Vitro & In Vivo Efficacy of this compound
Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cancer Type | Genotype | Sensitivity Classification | IC50 / EC50 Range | Citation(s) |
| Cutaneous Melanoma | BRAF V600E | Highly Sensitive | < 1 nM | [5] |
| Cutaneous Melanoma | BRAF V600E | Sensitive | < 0.1 µM | [1] |
| Colorectal Cancer | BRAF or KRAS/NRAS Mutant | Sensitive | ≤ 0.03 µM | [2] |
| Various Solid Tumors | BRAF, KRAS, NRAS, etc. | Sensitive | 2 - 90 nM | [12] |
| Colorectal Cancer | BRAF V600E (COLO 205) | Sensitive (Apoptosis) | Single-digit nM | [4] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Cancer Type | Model | Genotype | Outcome | Citation(s) |
| Melanoma | Patient-Derived Xenograft | BRAF V600E | Significant antitumor activity, tumor regression | [6] |
| Melanoma | Patient-Derived Xenograft | BRAF WT / NRAS Mutant | Significant antitumor activity | [6] |
| Colorectal Cancer | Patient-Derived Xenograft | BRAF/KRAS/NRAS Mutant & PIK3CA WT | Increased sensitivity, tumor regression | [2] |
| Melanoma | Cell Line Xenograft (A375) | BRAF V600E | Potent tumor growth inhibition, partial regression | [4] |
| Colorectal Cancer | Cell Line Xenograft (HT-29) | BRAF V600E | Broad-spectrum antitumor activity | [12] |
Experimental Protocols
1. Cell Viability / Proliferation Assay (Sulforhodamine B - SRB)
This protocol is adapted from methodologies used to assess this compound's effect on cancer cell lines.[2]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Expose cells to varying concentrations of this compound (e.g., a serial dilution from 10 µM to 0.1 nM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, gently discard the media and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilization: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates. Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
2. Western Blotting for MAPK Pathway Analysis
This protocol is for assessing the pharmacodynamic effects of this compound on MEK and ERK phosphorylation.[5][13]
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pMEK, MEK, pERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative inhibition of MEK and ERK phosphorylation compared to vehicle-treated controls.
3. Patient-Derived Xenograft (PDX) Efficacy Study
This protocol outlines a general workflow for in vivo testing of this compound.[2]
-
Model Implantation: Implant tumor fragments from a patient's tumor subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Cohort Formation: Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control cohorts.
-
Drug Administration: Administer this compound orally, once daily, at a predetermined dose (e.g., 10-30 mg/kg).[4] The control group receives the vehicle solution.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers, Volume = (Length x Width²)/2) and body weight two to three times per week.
-
Endpoint Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Efficacy can be assessed by the Tumor Growth Inhibition Index (TGII).[2]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at specific time points post-dosing for Western blot or IHC analysis to confirm target engagement (inhibition of pERK).[12]
Mandatory Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and points of inhibition.
Caption: Workflow for assessing this compound sensitivity in vitro.
References
- 1. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor effects of the investigational selective MEK inhibitor TAK733 against cutaneous and uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 11. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
Technical Support Center: Enhancing TAK-733 Antitumor Activity with Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the antitumor activity of the MEK inhibitor, TAK-733, through combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapy?
A1: this compound is a potent and selective allosteric inhibitor of MEK1/2.[1][2] While it has shown robust antitumor activity as a single agent in preclinical models of melanoma and colorectal cancer, its efficacy can be limited by both intrinsic and acquired resistance mechanisms.[3][4] The MAPK pathway, which this compound inhibits, is part of a complex signaling network.[5] When MEK is inhibited, cancer cells can often activate alternative survival pathways, such as the PI3K/AKT pathway, to bypass the blockade.[6] Therefore, combining this compound with agents that target these escape pathways can lead to synergistic antitumor effects and overcome resistance.[4]
Q2: What are some common combination strategies for this compound?
A2: Common combination strategies for this compound include:
-
Targeting the MAPK Pathway: Combining this compound with BRAF inhibitors (in BRAF-mutant cancers) or pan-RAF inhibitors can lead to a more profound and durable inhibition of the MAPK pathway.[7][8]
-
Inhibiting Parallel Signaling Pathways: The PI3K/AKT/mTOR pathway is a frequently activated escape route. Combining this compound with PI3K, AKT, or dual PI3K/mTOR inhibitors has shown synergistic effects in various cancer models.[6]
-
Inducing Apoptosis: Cancer cells can have a high threshold for apoptosis. Combining this compound with pro-apoptotic agents, such as Bcl-2 family inhibitors (e.g., navitoclax), can lower this threshold and enhance cell killing.
-
Conventional Chemotherapy: Combining this compound with standard chemotherapeutic agents may enhance the cytotoxic effects of chemotherapy.
-
Immunotherapy: Preclinical data suggests that MEK inhibitors can modulate the tumor microenvironment, potentially increasing the efficacy of immune checkpoint inhibitors.
Q3: How do I determine if the combination of this compound and another drug is synergistic?
A3: The synergy of a drug combination is typically determined using in vitro cell viability or proliferation assays, such as the Sulforhodamine B (SRB) or MTS assay. You will need to determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually and for the combination. The interaction between the two drugs can then be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[8]
-
CI < 1: Indicates synergism (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the combined effect is less than the sum of the individual effects).
Software such as CompuSyn can be used to calculate CI values from your experimental data.[8]
Troubleshooting Guides
Problem 1: I am not observing a synergistic effect between this compound and my combination agent.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentrations | Ensure that the concentration ranges used for both drugs are appropriate to capture their individual dose-responses and to calculate the IC50 values accurately. A checkerboard assay with a wide range of concentrations for both drugs is recommended. |
| Cell Line is Not Sensitive | The synergistic effect can be cell-line specific. Ensure that the chosen cell line has the appropriate genetic background (e.g., relevant mutations in the MAPK or PI3K pathways) where the combination is expected to be effective. |
| Suboptimal Assay Conditions | Optimize the cell seeding density and incubation time for your cell viability assay. For the SRB assay, ensure complete fixation and washing to avoid high background. |
| Drug Interaction | The drugs may have antagonistic effects in your experimental system. Review the literature for known interactions or consider that the combination may not be effective for your specific model. |
Problem 2: I am observing high toxicity or cell death in my control (untreated) cells.
| Possible Cause | Troubleshooting Step |
| Cell Culture Contamination | Regularly check your cell cultures for any signs of bacterial or fungal contamination. Perform mycoplasma testing. |
| Poor Cell Health | Ensure that your cells are healthy and in the logarithmic growth phase before seeding them for the experiment. Avoid using cells that are over-confluent. |
| Reagent Issues | Check the quality and expiration dates of your cell culture media and supplements. Ensure that the DMSO concentration used to dissolve the drugs is not toxic to the cells (typically <0.5%). |
Problem 3: My Western blot results for signaling pathway modulation are inconsistent.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Concentrations | Titrate your primary and secondary antibodies to determine the optimal concentrations for detecting your proteins of interest. |
| Incorrect Protein Loading | Use a reliable method for protein quantification (e.g., BCA assay) to ensure equal loading of protein in each lane. Always include a loading control (e.g., GAPDH, β-actin) on your blots. |
| Timing of Lysate Collection | The phosphorylation status of signaling proteins can change rapidly. Determine the optimal time point for cell lysis after drug treatment to observe the desired changes in protein phosphorylation. A time-course experiment may be necessary. |
| Buffer and Reagent Quality | Ensure that your lysis buffer contains adequate protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. |
Data Presentation
Table 1: In Vitro Activity of this compound as a Single Agent in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 3.1 |
| COLO205 | Colorectal Cancer | 2.1 |
| HCT116 | Colorectal Cancer | Varies by study |
| DLD-1 | Colorectal Cancer | Varies by study |
| H460 | Non-Small Cell Lung Cancer | Varies by study |
| Panc-1 | Pancreatic Cancer | Varies by study |
IC50 values can vary depending on the specific assay conditions and laboratory.[9]
Table 2: Combination Effects of this compound with Other Agents in Multiple Myeloma (H929 cell line)
| Combination | Concentration Range | Combination Index (CI) | Effect |
| This compound + Bortezomib | This compound: 0-4 µM; Bortezomib: 0-15 nM | Synergistic at higher inhibition levels | Synergistic |
| This compound + BYL-719 | This compound: 0-4 µM; BYL-719: 0-1 µM | Synergistic at all combinations | Synergistic |
Data from a study in multiple myeloma cells. CI values were calculated using the CompuSyn software.[10]
Experimental Protocols
Sulforhodamine B (SRB) Cell Proliferation Assay
This protocol is adapted from standardized methods for assessing cell proliferation.[11][12]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination agent, and the combination of both for 72-96 hours. Include untreated and vehicle-only controls.
-
Cell Fixation: Gently aspirate the media and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Wash the plates five times with water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 values.
Checkerboard Assay for Synergy Determination
This protocol outlines a method for assessing the synergistic effects of two drugs.[10][13]
Procedure:
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound and the combination drug in culture medium at 2x the final desired concentration.
-
Plate Setup:
-
In a 96-well plate, add increasing concentrations of this compound along the y-axis and increasing concentrations of the combination drug along the x-axis.
-
The top row should contain only the various concentrations of the combination drug, and the leftmost column should contain only the various concentrations of this compound.
-
The top-left well should be a no-drug control.
-
-
Cell Seeding: Add the cell suspension to each well at the desired density.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using an appropriate assay (e.g., SRB, MTS).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) or Combination Index (CI) to determine synergy.
Western Blot for Signaling Pathway Analysis
This protocol provides a general framework for analyzing the MAPK and PI3K/AKT pathways.[14][15]
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, the combination agent, or the combination for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Combined inhibition of MEK and PI3K pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Colorectal Cancer Models: TAK-733 Versus Other MEK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational MEK inhibitor TAK-733 against other MEK inhibitors in preclinical colorectal cancer (CRC) models. The following sections detail the comparative efficacy, experimental protocols, and the underlying signaling pathways.
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. The frequent mutation of genes such as KRAS and BRAF in CRC leads to constitutive activation of this pathway, making the MEK1 and MEK2 kinases attractive therapeutic targets. This guide focuses on this compound, a potent and selective allosteric MEK inhibitor, and compares its preclinical performance with other well-known MEK inhibitors: selumetinib, trametinib, cobimetinib, and binimetinib.
In Vitro Efficacy: A Tale of Potency
A key measure of a drug's effectiveness in a laboratory setting is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of cancer cell lines, a lower IC50 value signifies a more potent compound.
A pivotal study directly compared the in vitro activity of this compound and selumetinib across a large panel of 54 CRC cell lines. This compound demonstrated significantly greater potency, with an IC50 for MEK1/2 of 3.6 nM compared to 14 nM for selumetinib.[1] In this study, 42 of the 54 CRC cell lines were sensitive to this compound, with the majority of these sensitive lines harboring KRAS or BRAF mutations.[1]
| MEK Inhibitor | Reported MEK1/2 IC50 | Notes |
| This compound | 3.6 nM [1] | Highly potent and selective allosteric inhibitor. |
| Selumetinib | 14 nM[1] | An earlier generation MEK inhibitor. |
| Trametinib | Not directly compared | Known to be a potent MEK inhibitor. |
| Cobimetinib | Not directly compared | Potent and selective MEK1/2 inhibitor. |
| Binimetinib | 12 nM[2] | Potent and selective MEK1/2 inhibitor. |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant preclinical models as they better recapitulate the heterogeneity of human tumors.[3] The efficacy of anticancer agents in these models is often measured by the Tumor Growth Inhibition Index (TGII), where a lower value indicates greater tumor reduction.
In a study involving 20 CRC PDX models, this compound demonstrated robust antitumor activity.[1] Of these, 15 were sensitive to this compound (TGII ≤ 20%), and impressively, 9 of these exhibited tumor regression (TGII > 100%).[1] Notably, explants with a BRAF/KRAS/NRAS mutant and PIK3CA wild-type genotype showed increased sensitivity to this compound.[1]
Comparative in vivo data for other MEK inhibitors in CRC PDX models from different studies are summarized below. It is crucial to consider the differences in the specific PDX models and treatment regimens when interpreting these results.
| MEK Inhibitor | In Vivo Model | Efficacy Metric | Key Findings |
| This compound | 20 CRC PDX models | TGII | 15/20 models were sensitive (TGII ≤ 20%); 9/20 showed tumor regression.[1] |
| Trametinib | KRAS-mutant CRC PDX models | Tumor Growth Inhibition | In combination with cetuximab, induced stable disease or partial response in 74% of models.[4][5] |
| Cobimetinib | BRAF-mutant CRC PDX models | Not specified | Often used in combination with BRAF inhibitors. |
| Binimetinib | BRAF V600E-mutant mCRC (in combination with encorafenib and cetuximab) | Median PFS | In the BEACON trial's safety lead-in, the triplet combination showed a median PFS of 8.0 months.[6] |
Signaling Pathways and Experimental Workflows
The efficacy of MEK inhibitors is intrinsically linked to their ability to block the MAPK/ERK signaling cascade. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: The MAPK/ERK signaling pathway in colorectal cancer.
Caption: A typical preclinical workflow for evaluating MEK inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, the following are detailed methodologies for the key experiments cited.
Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: CRC cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of the MEK inhibitor (e.g., this compound) or vehicle control for a specified period, typically 72 hours.[7]
-
Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed to the plate by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates multiple times with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Reading: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is then read on a microplate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.
Patient-Derived Xenograft (PDX) In Vivo Studies
PDX models provide a more clinically relevant system to assess the in vivo efficacy of anti-cancer agents.
-
Tumor Implantation: Freshly obtained human CRC tumor tissue is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG mice).[3]
-
Tumor Growth and Passaging: Tumors are allowed to grow, and their volume is monitored regularly. Once a tumor reaches a certain size (e.g., 1500-2000 mm³), it can be harvested and passaged into subsequent cohorts of mice for expansion.[3]
-
Treatment Initiation: When the tumors in the experimental cohort reach a palpable size (e.g., 150-250 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The MEK inhibitor (e.g., this compound) is administered to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: The primary endpoint is typically the Tumor Growth Inhibition Index (TGII), which is calculated as the percentage of the mean tumor volume change in the treated group divided by the mean tumor volume change in the control group. A TGII of 100% indicates complete tumor stasis, while a value greater than 100% signifies tumor regression.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).
Conclusion
The available preclinical data suggests that this compound is a highly potent MEK inhibitor with significant single-agent activity in a substantial portion of colorectal cancer models, particularly those with KRAS or BRAF mutations and wild-type PIK3CA. Direct comparative studies show its superior in vitro potency over the earlier generation MEK inhibitor, selumetinib. While direct head-to-head comparisons with other contemporary MEK inhibitors like trametinib, cobimetinib, and binimetinib in CRC models are limited, the collective evidence positions this compound as a promising therapeutic agent warranting further investigation in this challenging disease. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to further explore the potential of MEK inhibition in colorectal cancer.
References
- 1. Drug: Trametinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. A phase 1 dose-escalation and expansion study of binimetinib (MEK162), a potent and selective oral MEK1/2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Lasting response by vertical inhibition with cetuximab and trametinib in KRAS-mutated colorectal cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Current and Future Horizons of Patient-Derived Xenograft Models in Colorectal Cancer Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to TAK-733 and Other MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in oncology. This guide provides a comprehensive comparison of the allosteric MEK inhibitor TAK-733 with other prominent MEK inhibitors—trametinib, selumetinib, and cobimetinib—with a core focus on the phenomenon of cross-resistance. Understanding the nuances of how resistance to one MEK inhibitor affects sensitivity to another is paramount for developing effective sequential and combination therapeutic strategies. While direct head-to-head cross-resistance studies involving this compound are limited in publicly available literature, this guide synthesizes existing data on MEK inhibitor resistance mechanisms to provide a robust comparative framework.
Mechanism of Action: A Shared Target in the MAPK Pathway
This compound is a potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases at the core of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] By binding to a pocket adjacent to the ATP-binding site, this compound prevents MEK from phosphorylating its sole downstream substrates, ERK1 and ERK2.[1] This blockade of ERK phosphorylation inhibits cell proliferation and induces apoptosis in cancer cells harboring activating mutations in upstream components of the MAPK pathway, such as BRAF and RAS.[1][2] Trametinib, selumetinib, and cobimetinib share this allosteric mechanism of action, targeting the same pocket on MEK1/2.
Cross-Resistance: A Likely Class Effect
Acquired resistance to MEK inhibitors is a well-documented phenomenon. Studies on colorectal cancer cell lines have demonstrated that resistance to the MEK inhibitor selumetinib confers cross-resistance to both trametinib and cobimetinib.[3] This suggests that the development of resistance is often not specific to the individual drug but rather to the class of allosteric MEK inhibitors. This is because the primary mechanisms of resistance often involve reactivation of the MAPK pathway at points upstream or downstream of MEK, or the activation of parallel "bypass" signaling pathways that render the cells independent of MEK signaling for survival and proliferation.
Given that this compound shares its mechanism of action with these other MEK inhibitors, it is highly probable that significant cross-resistance exists between this compound and other MEK inhibitors. A cancer cell line that has developed resistance to trametinib, for example, would likely exhibit resistance to this compound, selumetinib, and cobimetinib.
Key Mechanisms of Acquired Resistance to MEK Inhibitors:
-
Reactivation of the MAPK Pathway:
-
Amplification of upstream activators: Increased copy number of genes like BRAF or KRAS can lead to a higher concentration of the oncoprotein, overwhelming the inhibitory effect of the MEK inhibitor.[3]
-
Acquisition of secondary mutations: Mutations in MEK1 or MEK2 can alter the drug-binding pocket, reducing the affinity of the inhibitor.
-
Upregulation of alternative RAF isoforms: Increased expression of CRAF can bypass BRAF dependency and reactivate MEK.
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Upregulation of this parallel survival pathway is a common escape mechanism.[4][5] Loss of the tumor suppressor PTEN or activating mutations in PIK3CA can drive this resistance.
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression and activation of RTKs like EGFR, MET, or AXL can activate both the MAPK and PI3K/AKT pathways.[6]
-
Comparative Data on MEK Inhibitors
| MEK Inhibitor | MEK1 IC₅₀ (nM) | MEK2 IC₅₀ (nM) | Key Development Status |
| This compound | 3.2[7] | - | Investigational[1] |
| Trametinib | 0.92 | 1.8 | FDA Approved |
| Selumetinib | 14 | - | FDA Approved |
| Cobimetinib | 4.2 | - | FDA Approved |
Table 1: Biochemical Potency of MEK Inhibitors. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Cell Line | Inhibitor | Parental IC₅₀ (nM) | Resistant IC₅₀ (nM) | Fold Increase in Resistance |
| HCT116 (KRAS G13D) | Selumetinib | 150 | >10,000 | >67 |
| Trametinib | 50 | >10,000 | >200 | |
| Cobimetinib | 100 | >10,000 | >100 | |
| This compound (Inferred) | Comparable to others | >10,000 | >100 |
Table 2: Illustrative Example of Cross-Resistance in a Selumetinib-Resistant Colorectal Cancer Cell Line. Data for selumetinib, trametinib, and cobimetinib is adapted from published studies.[3] The data for this compound is inferred based on the class effect of allosteric MEK inhibitors and is presented for illustrative purposes. Actual values would require experimental verification.
Experimental Protocols
Generation of MEK Inhibitor-Resistant Cell Lines
This protocol describes a common method for generating cancer cell lines with acquired resistance to a MEK inhibitor.
-
Cell Culture: Culture the parental cancer cell line of interest in its recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Determine the initial IC₅₀ of the MEK inhibitor (e.g., this compound) for the parental cell line using a cell viability assay (see below).
-
Dose Escalation:
-
Begin by continuously exposing the cells to the MEK inhibitor at a concentration equal to the IC₂₀ (the concentration that inhibits growth by 20%).
-
Once the cells resume a normal growth rate, gradually increase the concentration of the MEK inhibitor in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each step, allow the cells to adapt and resume normal proliferation before the next dose escalation.
-
-
Maintenance of Resistant Clones: Continue this process until the cells are able to proliferate in a high concentration of the MEK inhibitor (e.g., 1-10 µM).
-
Characterization: The resulting cell population is considered resistant. It is advisable to isolate single-cell clones to ensure a homogenous resistant population for further experiments.
-
Verification of Resistance: Confirm the resistance by performing a cell viability assay and comparing the IC₅₀ of the resistant line to the parental line. The resistant line should exhibit a significant (e.g., >10-fold) increase in its IC₅₀.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line for future use. Maintain a continuous culture of the resistant cells in the presence of the MEK inhibitor to ensure the stability of the resistant phenotype.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells per well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the MEK inhibitor (e.g., this compound, trametinib, etc.). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Fixation:
-
Gently remove the medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Stain for 10-30 minutes at room temperature.
-
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plates for 5-10 minutes on a shaker and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the log of the drug concentration to determine the IC₅₀ value.
Visualizations
Caption: MAPK signaling pathway and mechanisms of resistance to MEK inhibitors.
Caption: Workflow for generating and characterizing MEK inhibitor-resistant cell lines.
Conclusion
This compound is a potent MEK inhibitor with a mechanism of action shared by other approved MEK inhibitors. While direct experimental data on the cross-resistance profile of this compound is not extensively documented, the available evidence from other MEK inhibitors strongly suggests that cross-resistance is a class-wide phenomenon. Resistance to one allosteric MEK inhibitor likely confers resistance to others due to shared mechanisms of resistance that reactivate the MAPK pathway or engage bypass signaling cascades. For drug development professionals and researchers, this underscores the importance of understanding the specific resistance mechanisms at play in a given tumor to devise rational combination therapies or sequential treatments that can overcome or circumvent this resistance. Further preclinical studies directly comparing the cross-resistance profiles of this compound and other MEK inhibitors in various cancer models are warranted to refine our understanding and guide future clinical strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK1/2 inhibitor withdrawal reverses acquired resistance driven by BRAFV600E amplification whereas KRASG13D amplification promotes EMT-chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
TAK-733 Demonstrates Potent In Vivo Anti-Tumor Activity by Targeting the MEK/ERK Pathway
A comprehensive analysis of preclinical data highlights the efficacy of TAK-733, a selective allosteric inhibitor of MEK1/2, in suppressing tumor growth across a range of cancer models. In vivo studies consistently demonstrate this compound's ability to induce tumor regression and growth inhibition, positioning it as a significant agent in the landscape of targeted cancer therapies.
This guide provides a detailed comparison of this compound's in vivo performance, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in Xenograft Models
This compound has shown broad anti-tumor activity in various human cancer xenograft models, including melanoma, colorectal cancer (CRC), non-small cell lung cancer (NSCLC), pancreatic, and breast cancer.[1][2] The efficacy is observed in both daily and intermittent dosing schedules.
Melanoma Xenograft Models
In the A375 human melanoma xenograft model, daily oral administration of this compound resulted in significant tumor growth delay.[1] Notably, intermittent dosing schedules also led to substantial tumor growth inhibition, with some cases of partial and even complete regression observed at higher doses.[1] Studies in patient-derived tumor explant (PDTX) models of melanoma further confirmed this compound's robust activity, with tumor growth inhibition seen in 10 out of 11 models and tumor regression observed in 45% of the mice.[3][4][5] Interestingly, the anti-tumor activity of this compound in melanoma models did not correlate with the BRAF or NRAS mutational status, suggesting a broader potential application compared to BRAF-specific inhibitors.[3][4]
| Cancer Model | Dosing Schedule | Dosage | Outcome | Reference |
| A375 Melanoma Xenograft | Daily for 14 days | 1, 3, 10, 30 mg/kg | Tumor growth delay | [1] |
| A375 Melanoma Xenograft | Intermittent (3 days/week for 2 weeks) | 35, 70, 100, 160 mg/kg | Significant tumor growth inhibition, partial and complete regressions | [1] |
| Melanoma PDTX | Daily | 10 or 25 mg/kg | Tumor growth inhibition in 10/11 models, regression in 45% of mice | [3][4] |
Colorectal Cancer Xenograft Models
In colorectal cancer models, this compound has demonstrated significant activity, particularly in tumors with KRAS and BRAF mutations.[6][7] In a panel of 54 CRC cell lines, 42 were deemed sensitive to this compound.[6][7] Furthermore, in vivo studies with 20 patient-derived CRC xenografts showed that 15 were sensitive to this compound, with 9 exhibiting tumor regression.[7] The data suggests that CRC with BRAF/KRAS/NRAS mutations and wild-type PIK3CA are particularly sensitive to this compound.[7]
| Cancer Model | Dosing Schedule | Dosage | Outcome | Reference |
| SW620 Colorectal Xenograft | Daily for 21 days | 10 mg/kg | Maximally efficacious dose | [2] |
| Colorectal Cancer PDTX | Not Specified | Not Specified | 15/20 models sensitive, 9/20 showed tumor regression | [7] |
Other Solid Tumor Xenograft Models
This compound has also been evaluated in other solid tumor models. In an A549 human lung carcinoma xenograft model, daily oral administration of this compound resulted in a dose-dependent inhibition of tumor growth, with a 10 mg/kg dose leading to a statistically significant reduction in tumor weight.[8] The treated-to-control (T/C) value on day 14 was 31%, indicating significant anti-tumor activity.[3][8] Efficacy has also been reported in pancreatic and breast cancer xenograft models.[1][2]
| Cancer Model | Dosing Schedule | Dosage | Outcome | T/C Value (%) | Reference |
| A549 Lung Carcinoma Xenograft | Daily for 14 days | 1, 3, 10 mg/kg | Dose-dependent tumor growth inhibition | 55 (1mg/kg), 44 (3mg/kg), 31 (10mg/kg) | [8] |
| NCI H23 NSCLC Xenograft | Daily for 21 days | 10 mg/kg | Maximally efficacious dose | Not Specified | [2] |
| Panc 1, Capan 1, BxPC-3 Pancreatic Xenografts | Daily for 21 days | 10 mg/kg | Maximally efficacious dose | Not Specified | [2] |
Comparison with Other MEK Inhibitors
Direct comparative studies with detailed quantitative data are limited. However, available information suggests this compound's potency is comparable to other approved MEK inhibitors.
-
Trametinib : In a subset of sensitive and resistant melanoma cell lines, the activity of this compound was comparable to the approved MEK inhibitor trametinib.[3]
-
Selumetinib : Preclinical data indicates that this compound is more potent than selumetinib, with an IC50 for MEK1/2 of 3.6 nM compared to 14 nM for selumetinib.[6]
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
This compound is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][6][8] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.[6] By binding to an allosteric site on MEK, this compound prevents its phosphorylation and activation, which in turn blocks the downstream phosphorylation of ERK.[6][8] The inhibition of ERK signaling ultimately leads to decreased cell proliferation and tumor growth.
Experimental Protocols
The following provides a generalized protocol for in vivo xenograft studies to evaluate the anti-tumor activity of this compound.
Animal Models and Tumor Implantation
-
Animal Strain: Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Cell Culture: Human cancer cell lines (e.g., A375, SW620) are cultured under standard conditions.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of the mice. For patient-derived xenografts (PDXs), small tumor fragments are implanted subcutaneously.
Treatment Administration
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Formulation: this compound is formulated in a suitable vehicle for oral administration (e.g., a solution or suspension).
-
Dosing: this compound is administered orally (p.o.) at specified doses and schedules (e.g., once daily or intermittently). The control group receives the vehicle alone.
Efficacy Assessment
-
Tumor Volume Measurement: Tumor volumes are measured throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. The treated-to-control (T/C) ratio is also a common metric.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival Analysis: In some studies, overall survival is a key endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement (e.g., reduction in phosphorylated ERK).
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Evaluation of the therapeutic efficacy of a MEK inhibitor (this compound) using 18F-fluorodeoxyglucose-positron emission tomography in the human lung xenograft model A549 - PMC [pmc.ncbi.nlm.nih.gov]
Correlating TAK-733 IC50 Values with In Vivo Efficacy: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of TAK-733, a potent and selective allosteric inhibitor of MEK1/2. By examining its half-maximal inhibitory concentration (IC50) across various cancer cell lines and its corresponding performance in animal models, this document aims to offer valuable insights for researchers, scientists, and drug development professionals. The data presented is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.
Mechanism of Action: Targeting the MEK/ERK Pathway
This compound is a non-ATP competitive inhibitor of MEK1/2, crucial kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[3] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK, a downstream effector, thereby impeding tumor growth.[2][3] The enzymatic IC50 of this compound against MEK1 is 3.2 nM.[4][5]
References
- 1. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a potent MEK inhibitor, this compound, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK inhibitor, this compound reduces proliferation, affects cell cycle and apoptosis, and synergizes with other targeted therapies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Predicting Sensitivity to TAK-733: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular biomarkers that predict sensitivity to the MEK inhibitor TAK-733 is crucial for patient stratification and the design of effective clinical trials. This guide provides a comprehensive comparison of this compound with other MEK inhibitors, supported by experimental data and detailed methodologies, to aid in the development of targeted cancer therapies.
This compound is an investigational, allosteric inhibitor of MEK1/2 that has demonstrated anti-tumor activity in various preclinical models.[1][2] Identifying predictive biomarkers is key to maximizing its therapeutic potential. This guide synthesizes available data on biomarkers of sensitivity and resistance to this compound, offering a comparative analysis with other MEK inhibitors.
Key Predictive Biomarkers for this compound Sensitivity
The primary determinants of sensitivity to this compound are genetic alterations within the MAPK signaling pathway, particularly mutations in BRAF and RAS genes. However, the predictive value of these mutations is not absolute and can be influenced by co-occurring genetic events.
Mutational Status of the MAPK Pathway
-
BRAF and RAS Mutations: In preclinical studies involving melanoma and colorectal cancer (CRC) cell lines, mutations in BRAF (specifically V600E) and RAS (KRAS and NRAS) are generally associated with increased sensitivity to this compound.[1][3] In a panel of 54 CRC cell lines, 82% of the sensitive cell lines harbored a BRAF or KRAS/NRAS mutation.[3] Similarly, in melanoma cell lines, a high proportion of BRAF V600E-mutant lines showed high sensitivity (IC50 < 0.1 μM).[4] However, it's important to note that a statistically significant association between BRAF status and response was not always observed, indicating the influence of other factors.[1][4]
-
PIK3CA Mutations: The presence of co-occurring mutations in the PI3K/AKT pathway, such as in PIK3CA, can confer resistance to MEK inhibitors. In CRC cell lines, greater sensitivity to this compound was observed in cell lines that were KRAS/NRAS mutant and PIK3CA wild-type.[3] This suggests that concurrent activation of the PI3K pathway can bypass MEK inhibition.
Gene Expression Signatures
While specific gene expression signatures that definitively predict this compound sensitivity are still under investigation, broader MEK-response gene signatures have shown a correlation with responsiveness in KRAS-mutant CRC.[3] Further research is needed to define and validate a robust gene expression signature for predicting this compound efficacy.
Comparison with Other MEK Inhibitors
This compound exhibits a distinct potency and biomarker profile compared to other well-known MEK inhibitors like trametinib and selumetinib.
A study comparing this compound with the approved MEK inhibitor trametinib in a subset of sensitive and resistant melanoma cell lines found their results to be comparable.[1] In contrast, the activity of the BRAF inhibitor vemurafenib was much less potent in these models.[1]
In terms of potency, this compound has an IC50 of 3.2 nM for MEK1/2 inhibition, which is more potent than selumetinib (14 nM).[3] This difference in potency is reflected in cell line sensitivity, where a larger proportion of CRC cell lines were sensitive to this compound compared to what has been reported for selumetinib.[3]
Quantitative Data Summary
The following tables summarize the in vitro sensitivity of various cancer cell lines to this compound, stratified by their mutational status.
Table 1: In Vitro Sensitivity of Colorectal Cancer (CRC) Cell Lines to this compound [3]
| Cell Line | KRAS/NRAS Status | BRAF Status | PIK3CA Status | IC50 (μM) | Sensitivity Classification |
| Sensitive Subset | Mutant | Wild-Type | Wild-Type | ≤ 0.03 | Sensitive |
| ... | ... | ... | ... | ... | ... |
| Resistant Subset | Wild-Type | Wild-Type | Mutant | > 1 | Resistant |
| ... | ... | ... | ... | ... | ... |
A detailed list of all 54 cell lines and their corresponding data can be found in the source publication.
Table 2: In Vitro Sensitivity of Melanoma Cell Lines to this compound [1]
| Cell Line | BRAF Status | NRAS Status | IC50 (μM) | Sensitivity Classification |
| Sensitive Subset | V600E | Wild-Type | < 0.1 | Sensitive |
| ... | ... | ... | ... | ... |
| Resistant Subset | Wild-Type | Mutant | > 0.1 | Resistant |
| ... | ... | ... | ... | ... |
A detailed list of the melanoma cell lines and their corresponding data can be found in the source publication.
Table 3: In Vivo Sensitivity of Patient-Derived Xenografts (PDX) to this compound [3]
| PDX Model | KRAS/NRAS/BRAF Status | PIK3CA Status | Tumor Growth Inhibition Index (TGII) | Response Classification |
| CUCRC114 | Mutant | Wild-Type | -67% | Sensitive (Regression) |
| ... | ... | ... | ... | ... |
A detailed list of the 20 PDX models and their corresponding data can be found in the source publication.
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
The anti-proliferative effects of this compound are typically determined using the sulforhodamine B (SRB) assay.[4][5]
-
Cell Seeding: Cells in logarithmic growth phase are seeded into 96-well plates at a density of 2,000-3,000 cells per well and incubated overnight.[4]
-
Drug Treatment: Cells are treated with increasing concentrations of this compound for 72 hours.[4]
-
Cell Fixation: After treatment, the media is removed, and cells are fixed with cold 10% trichloroacetic acid (TCA) for 30 minutes at 4°C.[4]
-
Staining: The plates are washed, and 0.057% (w/v) SRB solution is added to each well and incubated for 30 minutes at room temperature.[5]
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.[5]
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.[5]
-
Absorbance Reading: The absorbance is read at 510 nm using a microplate reader.[5]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Immunoblotting for Phospho-ERK (pERK)
To confirm the on-target activity of this compound, immunoblotting is used to measure the phosphorylation of ERK, a downstream effector of MEK.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against pERK1/2 (e.g., from Cell Signaling Technology) and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.[3]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action of this compound is the inhibition of MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2. This leads to the inhibition of downstream signaling cascades that promote cell proliferation and survival.
Figure 1: Simplified MAPK signaling pathway and the mechanism of action of this compound. Activating mutations in BRAF and RAS promote pathway activity, while resistance can arise from activation of bypass pathways like PI3K/AKT and Wnt/β-catenin.
A key mechanism of resistance to MEK inhibitors is the activation of bypass signaling pathways. The Wnt/β-catenin signaling pathway has been implicated in resistance to both BRAF and MEK inhibitors in CRC.[7] Activation of this pathway can promote cell survival and proliferation independently of the MAPK pathway, thereby circumventing the effects of MEK inhibition. While direct experimental evidence specifically linking Wnt pathway activation to this compound resistance is still emerging, it represents a critical area for further investigation. Combination therapies targeting both the MEK and Wnt pathways may be a promising strategy to overcome resistance.
Experimental Workflow for Biomarker Discovery
The identification of predictive biomarkers for this compound sensitivity typically follows a multi-step process.
Figure 2: A typical workflow for the discovery and validation of predictive biomarkers for this compound sensitivity, from initial in vitro screening to clinical application.
Conclusion
The sensitivity of cancer cells to the MEK inhibitor this compound is primarily influenced by the mutational status of the MAPK pathway, with BRAF and RAS mutations being key predictors of response. However, the presence of co-occurring mutations, particularly in the PIK3CA gene, can modulate this sensitivity. While this compound shows promise, especially in tumors with MAPK pathway alterations, the potential for resistance through bypass mechanisms like the Wnt/β-catenin pathway highlights the need for rational combination strategies. Further research into gene expression signatures and direct comparative studies with other MEK inhibitors will continue to refine our understanding of the optimal clinical application of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I dose-escalation study of this compound, an investigational oral MEK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activation of the Protein Kinase R–Like Endoplasmic Reticulum Kinase (PERK) Pathway of the Unfolded Protein Response after Experimental Traumatic Brain Injury and Treatment with a PERK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
Safety Operating Guide
Proper Disposal Procedures for Tak-733: A Guide for Laboratory Professionals
Effective management of laboratory waste is paramount for ensuring personnel safety and environmental protection. This document provides comprehensive, step-by-step guidance for the proper disposal of Tak-733, a potent and selective MEK allosteric site inhibitor. Adherence to these procedures is essential to mitigate risks associated with this toxic and pharmaceutically active compound.
This compound is classified as a toxic substance and a potent active pharmaceutical ingredient that can cause moderate to severe skin and eye irritation. Therefore, all waste containing or contaminated with this compound must be handled as hazardous chemical waste. The following procedures are based on general best practices for the disposal of hazardous pharmaceutical waste in a laboratory setting and should be performed in accordance with institutional and local regulations.
I. Waste Identification and Segregation
Proper segregation of waste streams is the first critical step in safe disposal.
-
Identify all this compound waste: This includes:
-
Unused or expired pure this compound powder.
-
Stock solutions and dilutions of this compound.
-
Contaminated laboratory consumables, such as pipette tips, tubes, vials, and gloves.
-
Contaminated personal protective equipment (PPE).
-
Spill cleanup materials.
-
-
Segregate waste types:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated gloves, paper towels, and plasticware) separately from liquid waste.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., unused solutions, solvents used for rinsing) in a designated liquid waste container.
-
Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for hazardous waste.
-
Do not mix incompatible chemicals.
-
II. Waste Collection and Container Management
Proper containment is crucial to prevent leaks and exposure.
-
Select Appropriate Containers:
-
Use containers that are chemically compatible with this compound and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable for liquid waste.
-
Ensure containers are in good condition, with no cracks or leaks, and have a secure, screw-top lid.
-
Do not use food-grade containers.
-
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste".
-
The label must include the full chemical name: "(R)-3-(2,3-dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione (this compound)". Do not use abbreviations.
-
List all constituents in the container, including solvents and their approximate percentages.
-
Indicate the date when waste was first added to the container (accumulation start date).
-
Include the name and contact information of the principal investigator or responsible laboratory personnel.
-
-
Safe Handling and Storage:
-
Keep waste containers closed at all times, except when adding waste.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.
-
The SAA must have secondary containment (e.g., a spill tray) to contain any potential leaks.
-
III. Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste management service.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Incineration: The recommended method for the disposal of potent pharmaceutical compounds like this compound is incineration by a licensed facility.[1][2]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.
-
Decontamination of Glassware:
-
Reusable glassware contaminated with this compound should be triple-rinsed with a suitable solvent.
-
The first two rinsates must be collected as hazardous liquid waste.
-
The third rinsate may also need to be collected, depending on institutional policies.
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: At a minimum, wear double chemotherapy gloves, a lab coat, and safety goggles. For larger spills, a respirator may be required.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill.
-
Clean the Area: Clean the spill area with a suitable solvent and decontaminating solution.
-
Collect Cleanup Materials: All materials used for spill cleanup must be collected and disposed of as hazardous solid waste.
Data Summary for this compound Disposal
| Parameter | Guideline |
| Waste Classification | Hazardous Pharmaceutical Waste, Toxic |
| Primary Disposal Method | Incineration via a licensed hazardous waste vendor[1][2] |
| Waste Segregation | Separate solid, liquid, and sharps waste. Do not mix with incompatible chemicals. |
| Container Type | Chemically compatible, leak-proof, with a secure lid. |
| Container Labeling | "Hazardous Waste", full chemical name, constituents, accumulation date, PI contact info. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. |
| Drain Disposal | Strictly prohibited. |
Experimental Protocols Cited
This document provides procedural guidance for waste disposal and does not cite specific experimental protocols. The recommendations are based on general guidelines for the safe handling and disposal of hazardous laboratory chemicals and potent active pharmaceutical ingredients.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
